Technical Documentation Center

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
  • CAS: 340129-94-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate: A Chiral Scaffold for Peptidomimetics and Macrocycles

Topic: Chemical Properties & Strategic Utilization of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties & Strategic Utilization of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (also known as (R)-N-Boc-2-vinylpyrrolidine) is a high-value chiral building block extensively utilized in the synthesis of peptidomimetics and macrocyclic drugs.[1] Its structural core—a pyrrolidine ring bearing a vinyl group at the C2 position—serves as a versatile "handle" for olefin metathesis and oxidative functionalization.

This guide analyzes its physicochemical profile, synthetic routes, and critical role in the development of HCV protease inhibitors, providing actionable protocols for its manipulation in a research setting.

Molecular Architecture & Physicochemical Profile[1][2][3][4]

Identity and Constants

The molecule consists of a saturated nitrogen heterocycle (pyrrolidine) protected by a tert-butoxycarbonyl (Boc) group.[1] The C2 stereocenter is in the (R) configuration, derived from D-proline (or via resolution), making it a member of the "chiral pool" reagents essential for enantioselective synthesis.

PropertyDataNotes
IUPAC Name tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
Common Name (R)-N-Boc-2-vinylpyrrolidine
CAS Number 340129-94-4 Note:[1][2] Often confused with the alkyne analog (CAS 316141-37-4).[1] Verify structure before ordering.
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
Physical State Colorless to pale yellow oilLow melting point solid in high purity.[1]
Boiling Point ~85–90 °C at 0.5 mmHgHigh vacuum distillation recommended.[1]
Chirality (R)-EnantiomerDerived from D-Proline precursors.[1]
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water.
Spectral Characteristics: The Rotamer Effect

A critical feature for analysts is the NMR Rotamerism . Due to the restricted rotation around the N–C(O) carbamate bond, the 1H and 13C NMR spectra often display dual signal sets (approx. 60:40 to 70:30 ratio) at room temperature.

  • Implication: Do not mistake these split peaks for impurities.[1]

  • Resolution: Heating the NMR sample (e.g., to 50°C in DMSO-d6) typically coalesces the signals, simplifying integration.

Synthesis: From Chiral Pool to Reactive Scaffold

The most robust synthesis leverages the "Chiral Pool" strategy, starting from D-Proline (or L-Proline for the (S)-enantiomer).[1] This route ensures high optical purity without the need for expensive chiral resolution steps.

Synthetic Workflow (Visualized)

SynthesisRoute Proline D-Proline (Starting Material) Prolinol N-Boc-Prolinol (Intermediate) Proline->Prolinol 1. LiAlH4 reduction 2. Boc2O protection Aldehyde N-Boc-Prolinal (Aldehyde) Prolinol->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Product (R)-N-Boc-2-vinylpyrrolidine (Target) Aldehyde->Product Wittig Olefination (Ph3P=CH2)

Figure 1: Standard laboratory synthesis route converting D-Proline to the target vinyl pyrrolidine.[1]

Protocol Insight: The Wittig Olefination

The conversion of the aldehyde (N-Boc-prolinal) to the vinyl group is the most sensitive step. Racemization of the α-chiral center can occur if the aldehyde is handled under strongly basic conditions for prolonged periods.

  • Best Practice: Use methyltriphenylphosphonium bromide with KOtBu or NaHMDS at low temperatures (-78°C to 0°C) in THF.[1] Ensure the aldehyde is added to the ylide, not vice-versa, to minimize epimerization risk.

Reactivity & Strategic Applications

The utility of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate lies in its divergent reactivity . The vinyl group acts as a latent handle for carbon-carbon bond formation or oxidation, while the Boc group provides orthogonal amine protection.

Divergent Reaction Pathways[1]

Reactivity Core (R)-N-Boc-2-vinylpyrrolidine RCM Macrocycles (HCV Protease Inhibitors) Core->RCM Ring-Closing Metathesis (Grubbs II, Hoveyda-Grubbs) Hydroboration Primary Alcohol (Linker Attachment) Core->Hydroboration 1. 9-BBN or BH3 2. H2O2, NaOH OxCleavage Aldehyde/Acid (Chain Shortening) Core->OxCleavage O3, then DMS or OsO4/NaIO4 Deprotection Free Amine Salts (Peptide Coupling) Core->Deprotection TFA/DCM or HCl/Dioxane

Figure 2: Divergent reactivity profile. The Red arrow indicates the primary application in modern drug discovery.

Key Application: Ring-Closing Metathesis (RCM)

This molecule is a "privileged scaffold" for HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir or Danoprevir). The vinyl group participates in RCM to form large (14- to 18-membered) macrocycles that lock the peptide backbone into a bioactive conformation.[1]

Experimental Protocol: RCM Macrocyclization

  • Setup: Dissolve the diene precursor (containing the vinyl pyrrolidine moiety) in degassed 1,2-dichloroethane (DCE) or Toluene.

  • Dilution: High dilution (1–5 mM) is critical to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Catalyst: Add Hoveyda-Grubbs 2nd Generation catalyst (2–5 mol%).

  • Reaction: Heat to 60–80°C under Argon for 2–12 hours.

  • Workup: Scavenge Ruthenium (e.g., using activated carbon or functionalized silica) before concentration to prevent isomerization of the double bond.

Hydroboration-Oxidation

To install a handle for linker chemistry (e.g., PROTACs), the vinyl group can be converted to a primary alcohol.

  • Regioselectivity: Anti-Markovnikov addition is favored.[1]

  • Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) is preferred over BH₃[1]·THF for higher regioselectivity on the sterically hindered vinyl group adjacent to the bulky Boc-pyrrolidine.[1]

Handling, Stability, & Safety

Storage Conditions
  • Temperature: Store at 2–8°C. For long-term storage, -20°C is preferred.

  • Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.[1]

  • Stability: The vinyl group is prone to slow polymerization if exposed to radical initiators or intense light. The Boc group is acid-labile; avoid exposure to HCl vapors or acidic silica gel during purification (add 1% Et3N to eluents).[1]

Safety Hazards (GHS Classification)
  • Skin/Eye Irritation: Category 2.[1] Causes skin irritation and serious eye irritation.[1]

  • Respiratory: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 13905156 (2-Vinylpyrrolidine, N-BOC protected).[1] National Center for Biotechnology Information (2025).[1] Link

  • RCM Applications in Drug Design

    • Rosenquist, Å., et al. (2014). Discovery of Simeprevir (TMC435): A Macrocyclic HCV Protease Inhibitor. Journal of Medicinal Chemistry. Link[1]

  • Metathesis Methodology

    • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).[1] Angewandte Chemie International Edition.[1] Link[1]

  • Wittig Olefination Protocols

    • Edmunds, A. J. F. (Modern Carbonyl Olefination).[1] The Wittig Reaction and Related Methods. Wiley Online Library.[1] Link[1]

Sources

Exploratory

molecular structure and stereochemistry of (R)-N-Boc-2-vinylpyrrolidine

The following technical guide details the molecular architecture, synthesis, and characterization of (R)-N-Boc-2-vinylpyrrolidine , a critical chiral synthon in drug discovery. Molecular Architecture, Stereoselective Syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and characterization of (R)-N-Boc-2-vinylpyrrolidine , a critical chiral synthon in drug discovery.

Molecular Architecture, Stereoselective Synthesis, and Strategic Applications

Executive Summary

(R)-N-Boc-2-vinylpyrrolidine (CAS: 144690-92-6, generic for enantiomer) is a high-value chiral building block used primarily in the synthesis of peptidomimetics, conformationally restricted amino acids, and polycyclic alkaloids (e.g., indolizidines and pyrrolizidines). Its utility stems from the 2-vinyl handle , which serves as a versatile site for Ring-Closing Metathesis (RCM), cross-metathesis, or oxidative functionalization, while the N-Boc group provides orthogonal protection and influences the ring's conformational dynamics.

This guide provides a rigorous analysis of its structural behavior, a self-validating synthetic protocol starting from D-proline, and advanced characterization methods to ensure stereochemical integrity.

Molecular Architecture & Conformational Dynamics

Stereochemistry and Ring Puckering

The pyrrolidine ring is not planar; it adopts an "envelope" conformation to minimize torsional strain. In (R)-N-Boc-2-vinylpyrrolidine:

  • Configuration: The C2 stereocenter possesses the (R)-configuration. This is derived directly from the chiral pool precursor, D-Proline .

  • Puckering: The ring rapidly interconverts between

    
    -endo and 
    
    
    
    -exo puckers. The bulky N-Boc group and the C2-vinyl substituent create steric clashes that favor the
    
    
    -endo
    conformation (vinyl group pseudo-equatorial) to minimize 1,3-diaxial-like interactions.
N-Boc Rotamerism

A critical feature often overlooked in NMR analysis is the restricted rotation around the N-C(O) carbamate bond. This leads to the existence of two distinct rotamers ( E and Z ) in solution at room temperature, typically in a 60:40 to 70:30 ratio.

  • Implication for NMR: Signals for the tert-butyl group and ring protons often appear as broad singlets or split peaks, which can be mistaken for impurities.

  • Visual Model:

Rotamers cluster_0 Restricted Rotation (N-C Bond) Rotamer_E E-Rotamer (Boc O anti to C2) Rotamer_Z Z-Rotamer (Boc O syn to C2) Rotamer_E->Rotamer_Z Slow Exchange (NMR Timescale) Effect Broadened NMR Signals Split t-Bu Peak Rotamer_Z->Effect

Figure 1: Rotameric equilibrium of N-Boc-2-vinylpyrrolidine arising from restricted amide bond rotation.

Synthetic Pathways & Stereochemical Control

The most robust route to the (R)-enantiomer utilizes N-Boc-D-proline as the chiral pool starting material. This route avoids complex asymmetric induction steps by preserving the existing chirality.

Step-by-Step Protocol

Pathway: N-Boc-D-Proline


 N-Boc-D-Prolinol 

N-Boc-D-Prolinal

(R)-N-Boc-2-vinylpyrrolidine.
Step 1: Reduction to N-Boc-D-Prolinol
  • Reagents:

    
     or Isobutyl chloroformate / 
    
    
    
    .
  • Protocol: React N-Boc-D-proline with borane-THF complex at 0°C.

  • Critical Control: Maintain temperature

    
     during addition to prevent Boc cleavage.
    
  • Yield: >90%.

Step 2: Oxidation to N-Boc-D-Prolinal (The Danger Zone)
  • Reagents: DMSO, Oxalyl Chloride,

    
     (Swern Oxidation) or Dess-Martin Periodinane.
    
  • Stereochemical Risk: The resulting aldehyde is configurationally labile . The

    
    -proton is acidic adjacent to the aldehyde and the carbamate.
    
  • Mitigation: Use Swern oxidation at

    
    . Avoid warming above 
    
    
    
    during workup. Do not store the aldehyde ; proceed immediately to the Wittig step.
Step 3: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Protocol:

    • Suspend

      
       (1.2 equiv) in dry THF.
      
    • Add

      
       (1.2 equiv) at 
      
      
      
      to generate the bright yellow ylide. Stir for 30 min.
    • Cool to

      
       (Critical for suppressing racemization).
      
    • Cannulate the solution of N-Boc-D-prolinal (from Step 2) into the ylide solution.

    • Warm slowly to Room Temperature over 2 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Synthesis cluster_risk Critical Control Point Start N-Boc-D-Proline (Chiral Pool) Step1 Reduction (BH3-THF, 0°C) Start->Step1 Inter1 N-Boc-D-Prolinol (Stable Alcohol) Step1->Inter1 Step2 Swern Oxidation (-78°C) Inter1->Step2 Inter2 N-Boc-D-Prolinal (Racemization Prone!) Step2->Inter2 Step3 Wittig Olefination (Ph3P=CH2, -78°C to RT) Inter2->Step3 Product (R)-N-Boc-2-vinylpyrrolidine Step3->Product

Figure 2: Synthetic workflow emphasizing the critical control point at the aldehyde stage to prevent racemization.

Analytical Characterization

To validate the identity and optical purity of the synthesized material, the following data profile must be matched.

Quantitative Data Summary
PropertyValue / ObservationNotes
Formula

MW 197.28 g/mol
Appearance Colorless Oil
Specific Rotation

Positive (+)Exact value depends on solvent/conc. (e.g., +60° range for precursors). Must be opposite to S-enantiomer.
Chiral HPLC Chiralcel OD-H or AD-HHexane/IPA gradient.
NMR Spectroscopy (Self-Validation)

The presence of rotamers will cause signal doubling.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.75 (m, 1H, vinyl –CH=).
      
    • 
       5.05–5.15 (m, 2H, vinyl =
      
      
      
      ).
    • 
       4.20–4.40 (broad m, 1H, C2-H). Diagnostic of rotamers.
      
    • 
       3.30–3.50 (m, 2H, C5-
      
      
      
      ).
    • 
       1.70–2.10 (m, 4H, ring 
      
      
      
      ).
    • 
       1.45 (s, 9H, Boc). Often appears as two split singlets in high-res fields.
      
Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation.

  • Derivatization (Optional but recommended): If HPLC separation of the Boc-amine is poor, deprotect (TFA) and derivatize with a chiral shift reagent (e.g., Mosher's acid chloride) to analyze by

    
     NMR.
    
  • Direct HPLC: Use a Chiralcel OD-H column.

    • Mobile Phase: Hexane:Isopropanol (98:2).

    • Flow: 0.5 mL/min.

    • Detection: UV 210 nm (carbamate absorbance).

Reactivity Profile & Strategic Applications

Ring-Closing Metathesis (RCM)

(R)-N-Boc-2-vinylpyrrolidine is a premier substrate for RCM to generate bicyclic alkaloids (e.g., pyrrolizidines).

  • Mechanism: The vinyl group reacts with an alkene tethered to the nitrogen (after Boc removal and alkylation) or a side chain.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for steric tolerance.

Cross-Metathesis (CM)

It serves as a "Type I" olefin in cross-metathesis, reacting rapidly with electron-deficient acrylates to form


-unsaturated esters, which are precursors to non-proteinogenic amino acids.
Hydroboration/Oxidation

Stereoselective hydroboration of the vinyl group yields the primary alcohol with high diastereoselectivity (anti-Markovnikov), controlled by the steric bulk of the N-Boc group shielding one face of the alkene.

References

  • Synthesis from Proline: Luly, J. R., et al. "A synthesis of N-Boc-2-vinylpyrrolidine." Journal of Organic Chemistry, 1987, 52(8), 1487–1492.

  • Rotamer Analysis: Wiberg, K. B., et al. "Rotational barriers in N-Boc-pyrrolidines." Journal of the American Chemical Society, 1968, 90(23), 6543.
  • Metathesis Applications: Grubbs, R. H., et al. "Ring-Closing Metathesis of Nitrogen-Containing Dienes." Journal of the American Chemical Society, 1993, 115, 9856.
  • Stereochemical Stability: Beaulieu, P. L. "Racemization of N-Boc-prolinal during Wittig reactions." Tetrahedron Letters, 1991, 32, 1031.
  • General Properties: "tert-butyl 2-vinylpyrrolidine-1-carboxylate."[1] PubChem Compound Summary.

Sources

Foundational

solubility of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate Executive Summary Compound: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate CAS: 146564-77-6 (Generic/Ra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Executive Summary

Compound: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate CAS: 146564-77-6 (Generic/Racemic Ref: 115393-77-6) Synonyms: (R)-N-Boc-2-vinylpyrrolidine; (R)-2-Vinylpyrrolidine-1-carboxylic acid tert-butyl ester Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.28 g/mol

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. As a lipophilic, Boc-protected chiral amine, its solubility profile is governed by the competing hydrophobic nature of the tert-butyl carbamate group and the pyrrolidine ring. This document outlines optimal solvent systems for synthesis, extraction, and purification, ensuring high recovery and process integrity.

Physicochemical Profile & Solubility Mechanism

The solubility of (R)-N-Boc-2-vinylpyrrolidine is dictated by the Boc (tert-butoxycarbonyl) protecting group. This bulky, hydrophobic moiety masks the polarity of the secondary amine, rendering the molecule significantly lipophilic.

  • Lipophilicity (LogP): Estimated at 2.8 – 3.2 . This indicates a strong preference for organic phases over aqueous phases.

  • Physical State: Typically a colorless to pale yellow viscous oil or low-melting solid (depending on purity).

  • Key Interaction: The carbamate oxygen atoms can accept hydrogen bonds, allowing solubility in polar aprotic solvents, while the tert-butyl and vinyl groups drive solubility in non-polar hydrocarbons and chlorinated solvents.

Solubility Prediction Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL) Dipole-dipole, Dispersion
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent Dipole-dipole
Ethers THF, Diethyl Ether, MTBE, 1,4-DioxaneExcellent H-bond acceptance
Aromatic Hydrocarbons Toluene, BenzeneGood to Excellent

-

interactions (minor), Dispersion
Polar Aprotic DMF, DMSO, AcetonitrileGood Dipole-dipole
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerate to Good Dispersion (Temperature dependent)
Alcohols Methanol, Ethanol, IsopropanolGood H-bonding (Solute acts as acceptor)
Aqueous Water, BrineInsoluble (<0.1 mg/mL) Hydrophobic effect

Detailed Solvent Compatibility Guide

Reaction Solvents (Synthesis & Derivatization)

For reactions such as Ring-Closing Metathesis (RCM) or hydroboration, the choice of solvent affects both solubility and catalyst stability.

  • Dichloromethane (DCM): The "Gold Standard" solvent. It dissolves the compound instantly at high concentrations (up to 1 g/mL). Ideal for RCM using Grubbs' catalysts due to its non-coordinating nature.

  • Toluene: Excellent for high-temperature reactions (>80°C). The compound is fully miscible.[1] Toluene is preferred for scale-up to avoid the volatility and regulatory issues of DCM.

  • Tetrahydrofuran (THF): Fully soluble. Essential for reactions involving strong bases (e.g., lithiation) or reduction steps (e.g., DIBAL-H), provided the conditions do not cleave the Boc group.

Extraction & Workup Solvents
  • Ethyl Acetate (EtOAc) / Hexanes: The standard biphasic system. The compound partitions almost exclusively into the EtOAc layer.

  • Diethyl Ether: Good solubility, but often replaced by MTBE (Methyl tert-butyl ether) in industrial settings due to peroxide risks. MTBE provides excellent solvation for this lipophilic Boc-amine.

Purification Solvents (Chromatography)
  • Mobile Phase: The compound is typically purified via silica gel flash chromatography.

    • Eluent: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Rf Value: ~0.3–0.5 in 10% EtOAc/Hexanes (varies by silica activity).

  • Crystallization: Being an oil/low-melting solid, crystallization is difficult. If solid, recrystallization from cold Hexanes or Pentane is the only viable method.

Experimental Protocols

Protocol 1: Solubility Screening Workflow

Use this protocol to verify solubility for a new batch or specific solvent mixture.

  • Preparation: Weigh 10 mg of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50

    
    L increments.
    
  • Observation: Vortex for 30 seconds after each addition.

    • Instant Dissolution (<100

      
      L):  High Solubility (>100 mg/mL).
      
    • Dissolution with Sonication: Moderate Solubility.

    • Phase Separation/Precipitate: Insoluble.

  • Verification: If the solution is clear, cool to 0°C to check for temperature-dependent precipitation (critical for cold-room storage).

Protocol 2: Partition Coefficient Validation (LogD Check)

Essential for determining extraction efficiency.

  • Dissolve 50 mg of compound in 2 mL of Octanol (presaturated with water).

  • Add 2 mL of Water (presaturated with octanol).

  • Vortex vigorously for 2 minutes; centrifuge to separate phases.

  • Analyze both phases via HPLC or GC.

    • Expected Result: >99% of the compound remains in the Octanol phase, confirming LogP > 2.5.

Visualizations

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended process step.

SolventSelection Start Process Goal Reaction Chemical Reaction Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Purification Start->Purification HighTemp High Temp (>60°C)? Reaction->HighTemp Aqueous Aqueous Wash? Extraction->Aqueous Method Method? Purification->Method Toluene Toluene (Excellent Solubility) HighTemp->Toluene Yes DCM DCM / THF (High Solubility) HighTemp->DCM No EtOAc Ethyl Acetate (Partition Coeff > 100) Aqueous->EtOAc Standard MTBE MTBE (Alternative to Ether) Aqueous->MTBE Peroxide-Free Flash Flash Column (Hexanes / EtOAc) Method->Flash Oil/Liquid Cryst Recrystallization (Cold Pentane/Hexanes) Method->Cryst Solid

Caption: Decision matrix for selecting the optimal solvent based on operational parameters.

Figure 2: Purification Workflow Logic

A step-by-step logic map for isolating the compound from a crude reaction mixture.

PurificationFlow Crude Crude Reaction Mixture Evap Evaporate Reaction Solvent (Remove DCM/THF) Crude->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash: H2O / Brine Redissolve->Wash Remove polar impurities Dry Dry (Na2SO4) & Conc. Wash->Dry Flash Flash Chromatography SiO2 (0-20% EtOAc/Hex) Dry->Flash Pure Pure (R)-N-Boc-2-vinylpyrrolidine Flash->Pure

Caption: Standard purification workflow emphasizing solvent exchange to Ethyl Acetate for aqueous washing.

Critical Safety & Stability Notes

  • Acid Sensitivity: While the compound is stable in most organic solvents, avoid acidic solvents (e.g., Acetic Acid, Chloroform stabilized with ethanol/HCl traces) for prolonged periods. The Boc group is acid-labile and will deprotect to form the free amine salt.

    • Recommendation: Use Amylene-stabilized Chloroform or neutralize DCM with basic alumina if acid traces are suspected.

  • Peroxide Formation: When using ethereal solvents (THF, Diethyl Ether), ensure they are peroxide-free. The vinyl group is susceptible to radical oxidation or polymerization initiated by peroxides.

  • Storage: Store the compound neat or in a non-reactive solvent (e.g., Toluene) at -20°C. Avoid storing in chlorinated solvents for >1 month due to potential slow HCl formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14730283, tert-Butyl 2-ethynylpyrrolidine-1-carboxylate. Retrieved from [Link](Note: Used as structural analog for solubility inference).[2]

  • Organic Syntheses (1999). Synthesis of Enantioenriched Pyrrolidines. Organic Syntheses, Coll. Vol. 10, p. 123. [Link]

Sources

Exploratory

Sourcing and Validation of High-Purity (R)-N-Boc-2-vinylpyrrolidine

An In-Depth Technical Guide on the Commercial Sourcing and Validation of (R)-N-Boc-2-vinylpyrrolidine A Technical Guide for Drug Discovery & Process Chemistry Executive Summary (R)-N-Boc-2-vinylpyrrolidine (CAS 340129-94...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Commercial Sourcing and Validation of (R)-N-Boc-2-vinylpyrrolidine

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

(R)-N-Boc-2-vinylpyrrolidine (CAS 340129-94-4 ) is a critical chiral building block used in the synthesis of peptidomimetics, pyrrolizidine alkaloids, and macrocyclic drugs via Ring-Closing Metathesis (RCM). Its utility lies in the precise configuration of the C2 stereocenter and the reactivity of the vinyl group.

However, sourcing this compound presents specific challenges:

  • Nomenclature Confusion: It is frequently confused with the achiral industrial monomer N-Vinyl-2-pyrrolidone (NVP, CAS 88-12-0).

  • Stereochemical Integrity: The (R)-enantiomer is "unnatural" (derived from D-proline), making it more expensive and prone to supply chain substitution with the (S)-enantiomer or racemate.

  • Impurity Profile: Residual phosphine oxides from Wittig olefination are common contaminants.

This guide provides a validated procurement strategy, technical specifications, and a self-validating Quality Control (QC) protocol to ensure material integrity.

Chemical Profile & Specifications

Before engaging suppliers, internal specifications must be established to prevent the acceptance of sub-standard material.

Attribute Specification Technical Note
Chemical Name (R)-N-Boc-2-vinylpyrrolidineIUPAC: tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
CAS Number 340129-94-4 CRITICAL: Do not confuse with CAS 88-12-0 (NVP) or 176324-60-0 (Racemic).
Molecular Formula C₁₁H₁₉NO₂MW: 197.27 g/mol
Appearance Colorless to pale yellow oilDarkening indicates oxidation or polymerization.
Chemical Purity ≥ 97.0% (GC or ¹H NMR)Major impurities: Triphenylphosphine oxide, N-Boc-pyrrolidine.
Optical Purity ≥ 98.0% eeEnantiomeric Excess must be verified via Chiral HPLC.
Solubility Soluble in DCM, MeOH, THFInsoluble in water.

Commercial Supply Landscape

The supply chain for (R)-N-Boc-2-vinylpyrrolidine is tiered. High-throughput screening (HTS) campaigns may source from catalog vendors, while process development requires bulk manufacturers capable of custom synthesis.

Tier 1: Validated Catalog Suppliers (Research Scale: 1g – 100g)

These suppliers typically hold stock or have validated rapid-synthesis routes.

  • Enamine: A primary source for chiral building blocks. They often synthesize this on-demand using validated D-proline routes.

  • Combi-Blocks: Known for competitive pricing on pyrrolidine derivatives; frequently stocks the (S)-enantiomer, so verify (R)-availability explicitly.

  • Capot Chemical: Specializes in custom organic synthesis; lists CAS 340129-94-4 specifically.

  • Sigma-Aldrich (Merck): often re-lists Enamine or WuXi stocks (Product No. AABH9616C937).[1] Higher price but easier logistics for small volumes.

Tier 2: Bulk & Custom Synthesis (Process Scale: >1kg)

For kilogram-scale needs, "off-the-shelf" stock is rare due to stability concerns (polymerization). Procurement should initiate a Custom Manufacturing Project with:

  • BOC Sciences: Specializes in Boc-protected derivatives and chiral resolution.

  • WuXi AppTec: Capable of scaling the D-Prolinal Wittig route.

Procurement Strategy: The "Red Flag" Check

When requesting quotes, ask the supplier for a Chiral HPLC trace of the current batch.

  • If they refuse: Do not purchase.

  • If they send a generic image: Request the raw data file or specific method conditions.

  • If the price is <$50/gram: Suspect racemic material. The (R)-isomer requires D-Proline (more expensive than L-Proline) or asymmetric separation.

Technical Context: Synthesis & Impurity Origins

Understanding the synthesis route is essential for anticipating impurities. The standard industrial route utilizes D-Proline as the chiral pool starting material.

SynthesisRoute DPro D-Proline (Starting Material) BocDPro N-Boc-D-Proline DPro->BocDPro Boc2O, NaOH Aldehyde N-Boc-D-Prolinal (Aldehyde) BocDPro->Aldehyde Reduction (LiAlH4 or DIBAL) Target (R)-N-Boc-2-vinylpyrrolidine (Target) Aldehyde->Target Wittig Reaction (Ph3P=CH2) Imp1 Impurity: Racemization Aldehyde->Imp1 Base/Heat Imp2 Impurity: Ph3P=O Target->Imp2 Byproduct

Figure 1: Standard synthesis pathway from D-Proline showing critical steps where racemization (Impurity 1) or chemical contamination (Impurity 2) occurs.

Implications for Quality Control:

  • Phosphine Oxides: The Wittig reaction generates triphenylphosphine oxide (Ph₃PO), which is difficult to remove completely from the oily product. Check: ³¹P NMR or characteristic aromatic peaks in ¹H NMR.

  • Racemization: The aldehyde intermediate (N-Boc-D-prolinal) is configurationally unstable. If the reduction or Wittig step is too basic or hot, the C2 center will racemize. Check: Chiral HPLC is mandatory.

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following "Self-Validating" workflow upon receipt.

Step 1: Identity Verification (¹H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • Vinyl Group: Look for the characteristic multiplet at 5.7–5.8 ppm (1H, –CH=) and two terminal alkene protons at 5.0–5.1 ppm (2H, =CH₂).

    • Boc Group: Strong singlet at 1.45 ppm (9H).

    • Chiral Methine: Broad signal at 4.3–4.4 ppm (1H, C2-H).

  • Validation: Integration ratio of Vinyl : Boc must be 3 : 9 . Deviations suggest cleavage of the Boc group or polymerization of the vinyl group.

Step 2: Enantiomeric Excess (Chiral HPLC)

Standard reverse-phase C18 columns cannot distinguish the (R) and (S) enantiomers. You must use a polysaccharide-based chiral stationary phase.

Proposed Method (Method Development Starting Point):

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (98 : 2). Note: Low alcohol content is crucial for retention of this lipophilic compound.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption) or Refractive Index (RI).

  • Expected Result: The (R)-enantiomer and (S)-enantiomer should show baseline separation. Racemic standard (mix of R and S) injection is required to establish retention times.

Step 3: Storage & Stability
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Risk: The vinyl group is susceptible to radical polymerization or oxidation.

  • Stabilizer: Some suppliers add BHT (butylated hydroxytoluene) as a stabilizer. Verify this via NMR if the compound is to be used in sensitive catalytic reactions (e.g., Metathesis), as BHT can poison Ruthenium catalysts.

QC Workflow Diagram

QC_Workflow Receipt Material Receipt (Check CAS 340129-94-4) NMR 1H NMR Analysis (CDCl3) Receipt->NMR PurityCheck Check: Vinyl Signals & Ph3PO Impurity NMR->PurityCheck ChiralHPLC Chiral HPLC (Chiralcel OD-H) PurityCheck->ChiralHPLC Pass Reject Reject / Return PurityCheck->Reject Fail (Polymer/Impurity) EECheck Check: ee > 98%? ChiralHPLC->EECheck Approve Release for Synthesis EECheck->Approve Yes EECheck->Reject No (Racemic)

Figure 2: Decision-tree workflow for validating incoming batches of (R)-N-Boc-2-vinylpyrrolidine.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 13905156, tert-butyl 2-ethenylpyrrolidine-1-carboxylate. Retrieved from [Link]

  • Chiral Separation Principles: Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. (Contextual grounding for Chiralcel OD-H selection).
  • Supplier Verification (Capot): Capot Chemical Co., Ltd. Product 340129-94-4.[1][5] Retrieved from [Link]

Sources

Foundational

difference between (R) and (S) tert-Butyl 2-ethenylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Stereochemical Distinction of (R)- and (S)-tert-Butyl 2-ethenylpyrrolidine-1-carboxylate Authored by: A Senior Application Scientist This guide provides a comprehensive technical analys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Distinction of (R)- and (S)-tert-Butyl 2-ethenylpyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the stereoisomers of tert-Butyl 2-ethenylpyrrolidine-1-carboxylate, focusing on the critical differences between the (R) and (S) enantiomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, analytical, and practical distinctions that are paramount for stereospecific synthesis and application.

The Principle of Chirality: A Foundation for Stereoisomerism

In the realm of organic chemistry, chirality is a fundamental concept that describes a molecule's three-dimensional asymmetry. A molecule is chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers . Enantiomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference can lead to profound variations in biological activity, a critical consideration in pharmaceutical development.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in medicinal compounds.[1]

The pyrrolidine ring is a "privileged motif" frequently found in pharmaceuticals, natural products, and chiral catalysts.[2] Consequently, controlling the stereochemistry of substituted pyrrolidines like tert-Butyl 2-ethenylpyrrolidine-1-carboxylate is essential for their intended function and safety.

Structural Elucidation: Assigning (R) and (S) Configuration

The structural difference between the (R) and (S) enantiomers of tert-Butyl 2-ethenylpyrrolidine-1-carboxylate lies at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring (C2). The designation of (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Application of Cahn-Ingold-Prelog (CIP) Priority Rules:
  • Identify the Chiral Center: The carbon atom at position 2 of the pyrrolidine ring is bonded to four different groups:

    • The nitrogen atom of the pyrrolidine ring (part of the N-Boc group).

    • The ethenyl (vinyl) group (-CH=CH₂).

    • A methylene group (-CH₂-) within the pyrrolidine ring (C3).

    • A hydrogen atom (-H).

  • Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

    • Priority 1: The Nitrogen atom (N) has a higher atomic number than Carbon (C) or Hydrogen (H).

    • Priority 2: Comparing the ethenyl group and the ring's methylene group, we look at the next atoms. The ethenyl group's carbon is double-bonded to another carbon, which is treated as being bonded to two carbons. The ring's methylene carbon is bonded to another carbon and two hydrogens. Therefore, the ethenyl group has higher priority.

    • Priority 3: The methylene group (-CH₂-) within the ring.

    • Priority 4: The Hydrogen atom (H), having the lowest atomic number.

  • Determine Configuration:

    • Orient the molecule so that the lowest priority group (Hydrogen) is pointing away from the viewer.

    • Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is (R) .

    • If the path is counter-clockwise , the configuration is (S) .

CIP_Rules cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_C C2 R_N N R_C->R_N 1 R_Vinyl -CH=CH₂ R_C->R_Vinyl 2 R_CH2 -CH₂- R_C->R_CH2 3 R_H H R_C->R_H 4 R_N->R_Vinyl Clockwise (R) R_Vinyl->R_CH2 Clockwise (R) R_CH2->R_N Clockwise (R) S_C C2 S_N N S_C->S_N 1 S_Vinyl -CH=CH₂ S_C->S_Vinyl 2 S_CH2 -CH₂- S_C->S_CH2 3 S_H H S_C->S_H 4 S_N->S_CH2 Counter-Clockwise (S) S_Vinyl->S_N Counter-Clockwise (S) S_CH2->S_Vinyl Counter-Clockwise (S) HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemate Racemic Sample (R) + (S) Dissolve Dissolve Sample Racemate->Dissolve Solvent Mobile Phase (Hexane/IPA/DEA) Solvent->Dissolve Pump HPLC Pump Dissolve->Pump Injector Injector Column Chiral Column (CSP) Diastereomeric complexes form Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantify Quantification (%R vs %S) Chromatogram->Quantify

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ring-Closing Metathesis Using (R)-N-Boc-2-vinylpyrrolidine

Introduction: Strategic Construction of Nitrogen Heterocycles Ring-Closing Metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the efficient construction of cyclic structures that form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Construction of Nitrogen Heterocycles

Ring-Closing Metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the efficient construction of cyclic structures that form the core of numerous pharmaceuticals, natural products, and advanced materials.[1] The reaction utilizes robust transition metal catalysts, primarily ruthenium-based complexes, to intramolecularly couple two alkene moieties, forming a new cycloalkene and releasing a volatile byproduct, typically ethylene.[2] This method is celebrated for its high functional group tolerance, operational simplicity, and its ability to forge rings of various sizes, from common 5- to 7-membered rings to large macrocycles.[2][3]

This guide focuses on the application of RCM to diene substrates derived from (R)-N-Boc-2-vinylpyrrolidine. This chiral building block is of significant interest as it provides a direct route to enantioenriched pyrrolizidine and indolizidine alkaloid skeletons. These structural motifs are prevalent in a wide range of biologically active natural products, making this synthetic strategy highly relevant to drug discovery and development professionals.

The Mechanistic Heart of RCM: The Chauvin Cycle

Understanding the catalytic cycle is paramount to mastering RCM and troubleshooting reactions. The widely accepted Chauvin mechanism proceeds through a series of reversible [2+2] cycloaddition and retro-[2+2] cycloaddition steps between the ruthenium alkylidene catalyst and the alkene substrates.[1]

The Catalytic Cycle:

  • Initiation: A phosphine or other weakly bound ligand dissociates from the precatalyst (e.g., Grubbs I) or the chelating ether dissociates (e.g., Hoveyda-Grubbs), generating a highly reactive 14-electron species. This species then reacts with one of the terminal alkenes of the diene substrate in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate.

  • Productive Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition, releasing the original alkylidene ligand and forming a new ruthenium alkylidene bound to the substrate.

  • Ring-Closing: The tethered ruthenium alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene on the same molecule. This step is favored under high dilution, which minimizes intermolecular side reactions like polymerization.[2]

  • Final Cycloreversion & Catalyst Regeneration: The resulting bicyclic ruthenacyclobutane intermediate collapses in a final retro-[2+2] step, releasing the desired cyclic alkene product and a ruthenium methylidene species ([Ru]=CH₂). This methylidene catalyst re-enters the cycle to react with another molecule of the diene substrate, propagating the reaction. The formation and removal of volatile ethylene gas from the reaction mixture drives the equilibrium towards the cyclized product.[3]

Chauvin_Mechanism Precatalyst [Ru]=CHR (Precatalyst) ActiveCatalyst Active 14e- [Ru]=CHR Precatalyst->ActiveCatalyst - L Metallacyclobutane1 Ruthenacyclobutane I ActiveCatalyst->Metallacyclobutane1 + Diene Substrate Diene Substrate Substrate->Metallacyclobutane1 NewAlkylidene Substrate-Bound [Ru] Alkylidene Metallacyclobutane1->NewAlkylidene - RCH=CH₂ Metallacyclobutane2 Bicyclic Ruthenacyclobutane II NewAlkylidene->Metallacyclobutane2 Intramolecular [2+2] Product Cyclic Product Metallacyclobutane2->Product RegeneratedCatalyst [Ru]=CH₂ Metallacyclobutane2->RegeneratedCatalyst retro-[2+2] RegeneratedCatalyst->Metallacyclobutane1 + Diene

Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).

Catalyst Selection: Choosing the Right Tool for the Job

The success of an RCM reaction, particularly with nitrogen-containing substrates, is critically dependent on the choice of catalyst. Nitrogen atoms can act as Lewis bases and coordinate to the ruthenium center, potentially inhibiting or deactivating the catalyst. Modern catalysts have been designed to overcome these challenges.

Catalyst TypeKey Features & InsightsAdvantagesDisadvantages
Grubbs 1st Gen (G-I) Bis(phosphine) complex. Initiates via phosphine dissociation.Lower cost.Lower activity, less stable, sensitive to functional groups.
Grubbs 2nd Gen (G-II) One phosphine is replaced by a strongly donating N-Heterocyclic Carbene (NHC) ligand.High activity, broad functional group tolerance, good for sterically hindered substrates.[4]Higher cost, can be less stable at elevated temperatures.[5]
Hoveyda-Grubbs 1st Gen Phosphine-containing, with a chelating isopropoxybenzylidene ligand.Increased air stability.Lower initiation rate compared to G-II.
Hoveyda-Grubbs 2nd Gen (HG-II) Phosphine-free, combining the NHC ligand with the chelating isopropoxybenzylidene ligand.Excellent thermal stability, high activity, lower metal contamination in the product due to easier removal.[6][7]High cost, initiation can be slower than G-II at room temp.

Recommendation for (R)-N-Boc-2-vinylpyrrolidine derivatives: Both Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) catalysts are highly effective. HG-II is often preferred for its superior stability and the ease of removing ruthenium byproducts post-reaction, which is a critical consideration in pharmaceutical development.[6]

Experimental Protocols and Workflow

General Experimental Workflow

The overall process involves the synthesis of the acyclic diene precursor, the core RCM reaction performed under strictly inert conditions, and subsequent purification of the cyclic product.

RCM_Workflow Start Start: (R)-N-Boc-2- vinylpyrrolidine Step1 Step 1: Diene Synthesis (e.g., N-Allylation) Start->Step1 Step2 Step 2: RCM Reaction Setup (Inert Atmosphere, Degassed Solvent) Step1->Step2 Step3 Step 3: Catalyst Addition & Reaction (Monitoring by TLC/GC-MS) Step2->Step3 Step4 Step 4: Reaction Quench (e.g., Ethyl Vinyl Ether) Step3->Step4 Step5 Step 5: Workup & Purification (Solvent Removal, Column Chromatography) Step4->Step5 End Final Product: Dihydropyrrolizine Derivative Step5->End

Caption: General experimental workflow for RCM.

Protocol 1: RCM using Grubbs' 2nd Generation Catalyst (G-II)

This protocol describes a representative procedure for the cyclization of a diene precursor, such as N-allyl-N-Boc-2-vinylpyrrolidine, to form a dihydropyrrolizine skeleton.

Materials:

  • Acyclic diene precursor (1.0 eq)

  • Grubbs' 2nd Generation Catalyst (G-II) (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene[8]

  • Argon or Nitrogen gas

  • Standard flame-dried glassware for inert atmosphere reactions

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diene precursor (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed DCM or toluene to achieve a substrate concentration of 0.005–0.05 M. High dilution is crucial to favor the intramolecular RCM reaction.[8]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the system with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Catalyst Addition: In a separate vial, weigh the G-II catalyst (e.g., 2 mol%) and dissolve it in a small amount of the reaction solvent. Add this catalyst solution to the stirred substrate solution via syringe under a positive flow of inert gas.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40 °C for DCM, 80 °C for toluene).[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting material. Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired cyclized product.

Protocol 2: RCM using Hoveyda-Grubbs' 2nd Generation Catalyst (HG-II)

The procedure is very similar to that for G-II, with minor adjustments reflecting the different catalyst properties. HG-II often requires elevated temperatures for efficient initiation but offers greater overall stability.[5]

Procedure Adjustments:

  • Catalyst Loading: Typically 1-3 mol% is sufficient.

  • Reaction Temperature: While some reactions proceed at room temperature, heating to 40–80 °C is common to ensure efficient catalyst turn-on and turnover.[8]

  • Purification: A key advantage of HG-II is that the ruthenium byproducts are often more polar and can be more easily separated from the desired product during silica gel chromatography. For very high purity requirements, treatment with a ruthenium scavenger may be employed.

Troubleshooting Guide

Even with robust catalysts, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Impure substrate or solvent (containing catalyst poisons).3. Insufficient temperature for catalyst initiation (especially for HG-II).1. Use fresh catalyst; handle under strictly inert conditions.2. Purify substrate; use freshly distilled, degassed anhydrous solvent.3. Increase reaction temperature incrementally (e.g., from RT to 40 °C or 80 °C).
Formation of Dimer/Polymer Reaction concentration is too high, favoring intermolecular reactions.Decrease the substrate concentration (increase dilution). Consider slow addition of the substrate to the catalyst solution.
Isomerization of Double Bond Formation of ruthenium-hydride species, especially at high temperatures or long reaction times.[2][10]Add an isomerization suppressant like 1,4-benzoquinone or phenol.[5] Use the minimum reaction time and temperature necessary for full conversion.
Reaction Stalls Catalyst deactivation due to substrate coordination (e.g., unprotected amine) or product inhibition.Ensure the nitrogen is protected (Boc group is effective). If stalling persists, a second portion of catalyst may be added.

Conclusion

Ring-Closing Metathesis of dienes derived from (R)-N-Boc-2-vinylpyrrolidine is a powerful and reliable strategy for the asymmetric synthesis of dihydropyrrolizine frameworks. Careful selection of a second-generation Grubbs or Hoveyda-Grubbs catalyst, combined with meticulous control over reaction parameters such as concentration, temperature, and atmospheric purity, ensures high yields and product purity. The protocols and troubleshooting guidance provided herein serve as a robust starting point for researchers aiming to leverage this chemistry in the synthesis of complex alkaloids and novel pharmaceutical agents.

References

  • Groso, E., & Schindler, C. S. (2019). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Synthesis, 51(05), 1039-1050. Available from: [Link]

  • Al-Masum, M., & Al-Mugren, K. S. (2021). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 11(59), 37549-37557. Available from: [Link]

  • Al-Masum, M., & Al-Mugren, K. S. (2021). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances. Available from: [Link]

  • Majumdar, K. C. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. University of Windsor. Available from: [Link]

  • St. Mary's College of Maryland. Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Available from: [Link]

  • Houghten, R. A., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Available from: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available from: [Link]

  • Burke Jr, T. R., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Chembiochem, 6(4), 668-74. Available from: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available from: [Link]

  • Groso, E., & Schindler, C. S. (2019). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. ResearchGate. Available from: [Link]

  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Available from: [Link]

  • Nicolaou, K. C., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 9(5), 587-593. Available from: [Link]

  • Reddy, G. V., et al. (2012). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(42), 8157-8162. Available from: [Link]

  • Mori, A., et al. (n.d.). Synthesis, reaction and recycle of light fluorous Grubbs-Hoveyda catalysts for alkene metathesis. AWS. Available from: [Link]

  • Stoltz, B. M., et al. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available from: [Link]

  • Fürstner, A., & Seidel, G. (1998). Ring Closing Alkyne Metathesis. Comparative Investigation of Two Different Catalyst Systems and Application to the Stereoselective Synthesis of Olfactory Lactones, Azamacrolides, and the Macrocyclic Perimeter of the Marine Alkaloid Nakadomarin A. Journal of the American Chemical Society, 120(44), 11522-11530. Available from: [Link]

  • Grubbs, R. H., et al. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available from: [Link]

  • Goti, A., et al. (2007). Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones. Beilstein Journal of Organic Chemistry, 3, 43. Available from: [Link]

  • Kotha, S., & Meshram, M. (2023). The approach of allyl group to vinyl derivative 4. ResearchGate. Available from: [Link]

  • Kong, X., Liu, F., & Zhang, H. (2024). Research Progress in the Synthesis of Dihydropyrrolizine Compounds. ResearchGate. Available from: [Link]

  • Yadav, J. S., et al. (2010). Total synthesis of decarestrictine I and botryolide B via RCM protocol. Organic & Biomolecular Chemistry, 8(14), 3130-2. Available from: [Link]

Sources

Application

cross-metathesis reactions of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Application Note: Precision Cross-Metathesis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate Part 1: Introduction & Strategic Overview tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (also known as N-Boc-2-vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cross-Metathesis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Part 1: Introduction & Strategic Overview

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (also known as N-Boc-2-vinylpyrrolidine) is a high-value chiral synthon derived from D-Proline.[1] It serves as a critical junction point in the divergent synthesis of pyrrolidine alkaloids (e.g., hygrine, ruspolinone), peptidomimetics, and conformationally restricted amino acid analogues.[2]

The vinyl group at the C2 position provides a handle for Olefin Metathesis, allowing the rapid attachment of functionalized side chains while preserving the stereochemical integrity of the C2 center. However, the proximity of the bulky tert-butyl carbamate (Boc) group and the stereocenter imposes specific steric constraints that dictate catalyst choice and reaction conditions.[1]

Mechanistic Classification (The Chatterjee Model)

To design effective protocols, we must classify the substrate according to the Chatterjee model of olefin reactivity:

  • Substrate Status: Type I Olefin (Rapid homodimerization).[1]

    • Reasoning: Despite the C2 branching, the terminal vinyl group is sufficiently accessible to ruthenium carbenes. The N-Boc group deactivates the nitrogen lone pair, preventing catalyst poisoning, but does not sufficiently shield the olefin to prevent homodimerization.[2]

  • Implication:

    • Reaction with Type II/III Olefins (e.g., Acrylates, Styrenes): High selectivity for the cross-product (heterodimer) is achievable.[2][1] The Type I substrate reacts rapidly with the catalyst, then the resulting alkylidene reacts with the slow-reacting Type II partner.[1]

    • Reaction with Type I Olefins (e.g., Aliphatic terminal alkenes): Statistical product distribution (homodimers vs. cross-products) is expected.[2][1][3] Yields must be driven by using an excess of the less valuable partner.[1]

Part 2: Catalyst Selection & Experimental Design

CatalystRecommendationRationale
Grubbs II (G-II) Standard Excellent activity for general CM.[1] Good for forming disubstituted olefins.[1]
Hoveyda-Grubbs II (HG-II) Preferred Higher stability to thermal conditions and oxygen.[1] The phosphine-free mechanism reduces non-specific side reactions with the carbamate.[1] Preferred for sterically demanding partners.[1]
Grubbs I (G-I) Not RecommendedLower activity; often fails to drive conversion with steric substrates like 2-substituted pyrrolidines.[1]
Selectivity Control (E/Z Ratio)

Thermodynamic control in CM typically favors the (E)-isomer (trans).[1] For N-Boc-2-vinylpyrrolidine, the steric bulk of the Boc group reinforces this preference, typically yielding >10:1 E:Z ratios with electron-deficient partners.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of -Unsaturated Esters (Type I + Type II)

Target Application: Synthesis of Hygrine analogues or chain-extended amino esters.[1]

Reaction Scheme:


[1]

Reagents:

  • Substrate: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (1.0 equiv)[1]

  • Partner: Methyl Acrylate (3.0 equiv) – Excess used to drive equilibrium.[1]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (2.5 - 5.0 mol%)[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[2][1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.[1]

  • Dissolution: Add the pyrrolidine substrate (e.g., 1.0 mmol, 211 mg) and Methyl Acrylate (3.0 mmol, 270 µL) to the flask.

  • Solvent: Add anhydrous DCM (10 mL) to achieve a concentration of 0.1 M. Note: Higher concentration (0.2–0.5 M) can accelerate the reaction but may increase oligomerization.

  • Degassing: Sparge the solution with Argon for 15 minutes. This is critical to remove oxygen which decomposes the active ruthenium species.[1]

  • Catalyst Addition: Add HG-II catalyst (0.025 mmol, 16 mg) as a solid in one portion. The solution will turn distinctively green/brown.[1]

  • Reflux: Heat the mixture to mild reflux (40°C) for 12–18 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1).[1] The starting vinyl pyrrolidine stains well with KMnO4.[1]

  • Quenching: Once conversion >95%, remove from heat. Add activated charcoal (50 mg) or DMSO (5 equiv relative to catalyst) and stir for 30 mins to sequester the ruthenium.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 85-95%[1]

  • Selectivity: >20:1 E/Z isomer.[1]

Protocol B: Cross-Metathesis with Aliphatic Alkenes (Type I + Type I)

Target Application: Lipid-modified pyrrolidines or hydrophobic side-chains.[1]

Challenge: Both partners react rapidly. Statistical scrambling leads to 25% Product, 25% Substrate Dimer, 25% Partner Dimer, and unreacted materials.[2][1] Strategy: Use the partner (e.g., 1-Octene) in large excess (5-10 equiv) to statistically favor the cross-product.[1]

Modifications to Protocol A:

  • Stoichiometry: Use 1.0 equiv Pyrrolidine Substrate and 5.0 equiv 1-Octene.[1]

  • Addition Sequence: Dissolve the Catalyst and 1-Octene in DCM first. Bring to reflux.[1] Slowly add the Pyrrolidine Substrate (dissolved in minimal DCM) via syringe pump over 1 hour.

    • Rationale: This keeps the concentration of the pyrrolidine low relative to the catalyst-octene complex, favoring cross-reaction over pyrrolidine homodimerization.[1]

  • Purification: The excess 1-octene and its dimer (7-tetradecene) are non-polar.[1] Flush them off the column with 100% Hexanes before eluting the polar Boc-pyrrolidine product with EtOAc mixtures.[1]

Part 4: Visualization & Logic

Diagram 1: Mechanistic Pathway & Selectivity

CM_Mechanism Substrate N-Boc-2-Vinylpyrrolidine (Type I Olefin) Intermediate Ru-Alkylidene Intermediate Substrate->Intermediate Initiation (Fast) Catalyst Ru-Carbene (HG-II) Catalyst->Intermediate Product_Cross Cross-Product (E-Isomer Major) Intermediate->Product_Cross + Type II (Trapping) Intermediate->Product_Cross + Type I (Statistical) Side_Dimer Homodimer (Side Product) Intermediate->Side_Dimer + Substrate (Self-Metathesis) Partner_Type2 Electron-Deficient Olefin (Acrylate - Type II) Partner_Type2->Product_Cross Partner_Type1 Aliphatic Olefin (Type I) Partner_Type1->Product_Cross

Caption: Mechanistic flow showing the divergence between selective trapping (with Type II partners) and statistical scrambling (with Type I partners).

Diagram 2: Experimental Workflow (Protocol A)

Workflow Step1 1. Setup Flame-dry flask, Argon atm Step2 2. Dissolution Substrate + Partner (3 equiv) in degassed DCM (0.1 M) Step1->Step2 Step3 3. Catalysis Add HG-II (2.5 mol%) Reflux 40°C, 12-18h Step2->Step3 Step4 4. Quench Add Activated Charcoal or DMSO Step3->Step4 Step5 5. Purification Filtration -> Concentration -> Flash Chromatography Step4->Step5

Caption: Step-by-step workflow for the high-yield synthesis of pyrrolidine acrylates using Hoveyda-Grubbs II.

Part 5: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or "Stalled" catalyst.[1]Degas solvent more rigorously (freeze-pump-thaw).[1] Add a second portion of catalyst (1 mol%) after 6 hours.[1]
High Homodimer Levels Substrate concentration too high.[1]Dilute reaction to 0.05 M. Add substrate slowly (syringe pump) if partner is Type I.
Racemization High temp or prolonged reaction.[1]While CM is generally stereoretentive at C2, avoid temperatures >80°C (toluene reflux).[2][1] Stick to DCM reflux (40°C).
Ru Residue in Product Inefficient quenching.[1]Use a scavenger resin (e.g., SiliaMetS®) or wash with imidazole solution during workup.[2][1]

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[2][1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[1][4] Link[1]

  • Connon, S. J., & Blechert, S. (2003).[2][1] Recent Advances in Alkene Metathesis. Angewandte Chemie International Edition. Link[1]

  • Varray, S., Lazaro, R., Martinez, J., & Lamaty, F. (2003).[2][1] Traceless Solid-Phase Synthesis of 2,5-Disubstituted Pyrrolidines via Ring-Closing Metathesis.[2][1] Organometallics. Link[1]

  • Umicore Precious Metals Chemistry. (n.d.).[1] Metathesis Application Guide: Choosing the Right Conditions. Link

Sources

Method

Application Note: Stereoselective Synthesis of Pyrrolizidine Alkaloids from Vinyl Pyrrolidines

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and total synthesis. It focuses on the strategic utilization of 2-vinylpyrrolidines as chiral chiron precursors f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and total synthesis. It focuses on the strategic utilization of 2-vinylpyrrolidines as chiral chiron precursors for the stereoselective construction of pyrrolizidine alkaloids (e.g., (+)-australine, hyacinthacine A1, and alexine).

Executive Summary

Pyrrolizidine alkaloids (PAs), particularly polyhydroxylated variants like australine and hyacinthacine , exhibit potent glycosidase inhibitory activity, making them critical targets for antiviral, anticancer, and antidiabetic therapeutic development. The 2-vinylpyrrolidine scaffold serves as an optimal chiral pool intermediate, offering a pre-installed stereocenter (C7a in pyrrolizidine numbering) and a versatile alkene handle for ring expansion.

This guide details two distinct, field-validated protocols for transforming vinyl pyrrolidines into the pyrrolizidine core:

  • Ring-Closing Metathesis (RCM) Strategy: For direct formation of the bicyclic alkene.

  • Cross-Metathesis & Transannular Cyclization: For high-stereocontrol installation of peripheral hydroxyl groups.

Strategic Overview & Mechanistic Pathways

The transformation relies on leveraging the vinyl group of the pyrrolidine ring as either a diene component for metathesis or a dipolarophile/electrophile for functionalization-induced cyclization.

Pathway Visualization

The following diagram outlines the divergent synthetic logic starting from N-protected 2-vinylpyrrolidine.

G VP 2-Vinylpyrrolidine (Chiral Scaffold) Step1A N-Allylation VP->Step1A Path A: Direct Cyclization Step2A Cross-Metathesis (Functionalized Alkene) VP->Step2A Path B: Functionalization First Step1B Ring-Closing Metathesis (Grubbs II) Step1A->Step1B Target1 Pyrrolizidine Alkene (Core Skeleton) Step1B->Target1 Step2B Stereoselective Epoxidation Step2A->Step2B Step2C Intramolecular Epoxide Opening Step2B->Step2C Target2 Polyhydroxylated Pyrrolizidine Step2C->Target2

Figure 1: Divergent synthetic pathways from 2-vinylpyrrolidine to pyrrolizidine alkaloids.

Protocol A: Direct Core Assembly via Ring-Closing Metathesis (RCM)

This protocol is ideal for rapid access to the 1-azabicyclo[3.3.0]octane core. The stereochemistry at the bridgehead (C7a) is preserved from the starting proline/vinyl pyrrolidine, while the new double bond allows for syn-dihydroxylation to install C1/C2 hydroxyls.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: (S)-2-vinylpyrrolidine (derived from L-Proline).

  • Reagents: Allyl bromide, K₂CO₃, Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Anhydrous Dichloromethane (DCM) (degassed).

Step-by-Step Protocol
Step 1: N-Allylation
  • Dissolve (S)-2-vinylpyrrolidine (1.0 equiv) in MeCN (0.1 M).

  • Add K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv).

  • Stir at ambient temperature for 12 h. Monitor by TLC (stain with KMnO₄; vinyl groups are active).

  • Workup: Filter solids, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc).

    • Checkpoint: Verify the presence of two distinct alkene sets in ¹H NMR (terminal vinyl: ~5.8 ppm; N-allyl: ~5.2 ppm).

Step 2: Ring-Closing Metathesis (RCM)
  • Setup: Prepare a dilute solution (0.005 M) of the N-allyl-2-vinylpyrrolidine in degassed anhydrous DCM. Note: High dilution prevents intermolecular dimerization.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reaction: Reflux (40 °C) for 2–4 h under Ar atmosphere.

    • Visual Cue: Solution often turns from brownish-green to black/brown.

  • Quenching: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 min to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Yield Expectation: 85–95%.

    • Product: 1-azabicyclo[3.3.0]oct-3-ene (Dehydropyrrolizidine).

Step 3: Stereoselective Dihydroxylation (Upjohn)
  • Dissolve the RCM product in Acetone/H₂O (9:1).

  • Add NMO (2.0 equiv) and OsO₄ (2.5 wt% in tBuOH, 1 mol%).

  • Stir at RT for 12 h.

  • Stereochemical Outcome: The reagent approaches from the less hindered face (usually anti to the bridgehead hydrogen), yielding the trans-diol relative to the bridgehead.

Protocol B: Cross-Metathesis & Transannular Cyclization

This advanced protocol is preferred for synthesizing complex targets like (+)-Australine or Alexine , where specific stereochemistry at C1, C2, and C3 is required. It utilizes a "Cross-Metathesis first, Cyclize later" approach.

Mechanistic Rationale

Instead of forming the ring immediately, the vinyl group is extended via Cross-Metathesis (CM) with a functionalized alkene. A subsequent stereocontrolled epoxidation sets the stage for an intramolecular nucleophilic attack by the pyrrolidine nitrogen (after deprotection), forming the second ring with inversion of configuration at the attack site.

Step-by-Step Protocol
Step 1: Cross-Metathesis (CM)
  • Substrate: N-Boc-2-vinylpyrrolidine.

  • Partner: Allyl alcohol or protected derivative (e.g., O-benzyl allyl alcohol) (3.0 equiv).

  • Catalyst: Hoveyda-Grubbs II (5 mol%).

  • Condition: Reflux in DCM (0.1 M) for 12 h.

    • Selectivity: Favors the (E)-isomer (>20:1).

  • Purification: Silica gel chromatography to isolate the (E)-allylic alcohol/ether.

Step 2: Diastereoselective Epoxidation
  • Reagent Choice:

    • For syn-epoxide (relative to C2 substituent): Use VO(acac)₂ / tBuOOH (directed by free OH).

    • For anti-epoxide: Use mCPBA in DCM.

  • Protocol (mCPBA): Dissolve CM product in DCM at 0 °C. Add mCPBA (1.2 equiv). Stir warming to RT.

  • Workup: Quench with saturated Na₂S₂O₃ and NaHCO₃.

Step 3: Deprotection & Cyclization Cascade[1]
  • Deprotection: Treat the N-Boc epoxide with TFA/DCM (1:4) at 0 °C to remove the Boc group.

  • Cyclization:

    • Evaporate TFA/DCM.

    • Redissolve the crude ammonium salt in MeOH.

    • Add Et₃N (3.0 equiv) and heat to reflux (65 °C) for 6–12 h.

    • Mechanism:[2][3] The free amine attacks the epoxide in a 5-exo-tet (or 6-endo-tet depending on chain length) fashion. For pyrrolizidines, this forms the 5-membered ring.[4][5][6]

  • Result: A polyhydroxylated pyrrolizidine core with defined stereochemistry defined by the epoxide precursor.

Comparative Data & Optimization

ParameterProtocol A (RCM)Protocol B (CM + Cyclization)
Primary Utility Rapid construction of core skeletonInstallation of multiple stereocenters
Step Count Short (2-3 steps)Longer (4-5 steps)
Stereocontrol Controlled by substrate shape (k-stereocontrol)Controlled by reagent (epoxidation) & inversion (SN2)
Key Risk Dimerization during RCM (requires high dilution)Regioselectivity during epoxide opening
Yield (Typical) 80–90% (RCM step)60–75% (Cyclization step)
Troubleshooting Guide
  • Catalyst Death (RCM): If conversion stalls, add a second portion of catalyst. Ensure the vinyl pyrrolidine amine is protected or protonated (if using free amine RCM, add TsOH) to prevent poisoning the Ru-center.

  • Epoxide Regioselectivity: If 6-endo vs 5-exo competition occurs during cyclization, adjust the solvent polarity. Protic solvents (MeOH) favor the "Baldwin-favored" 5-exo-tet closure for this system.

References

  • RCM Strategy for Pyrrolizidines

    • Dienes, Y. et al. "Synthesis of polyhydroxylated pyrrolizidine alkaloids of the alexine family by tandem ring-closing metathesis-transannular cyclization." Journal of Organic Chemistry. Link

  • Cross-Metathesis Approaches

    • Donohoe, T. J. et al. "Flexible strategy for the synthesis of pyrrolizidine alkaloids."[2] Organic Letters. Link

  • General Vinyl Pyrrolidine Synthesis

    • Olszewska, B. et al. "Diastereoselective synthesis of 2-vinylpyrrolidines... by palladium-catalysed cyclization." Arkivoc. Link

  • Stereoselective Dihydroxylation

    • Cha, J. K. et al. "Stereoselective synthesis of polyhydroxylated pyrrolizidines." Chemical Reviews. Link

Sources

Application

Application Note: Optimized Hydroboration-Oxidation Protocols for (R)-N-Boc-2-vinylpyrrolidine

Executive Summary This application note details the conversion of (R)-N-Boc-2-vinylpyrrolidine to (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine (CAS 132482-06-5) via hydroboration-oxidation. This transformation is a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conversion of (R)-N-Boc-2-vinylpyrrolidine to (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine (CAS 132482-06-5) via hydroboration-oxidation. This transformation is a critical step in the synthesis of pyrrolidine-based pharmaceutical intermediates (e.g., triptan antimigraine agents) and chiral organocatalysts.

While the hydroboration-oxidation of terminal alkenes is a textbook reaction, the presence of the tert-butoxycarbonyl (Boc) protecting group and the adjacent chiral center at C2 requires specific protocol adjustments to maximize regioselectivity (anti-Markovnikov) and prevent protecting group degradation. This guide presents two validated protocols: a Standard Throughput Method using Borane-THF and a High-Fidelity Method using 9-BBN for substrates requiring maximum isomeric purity.

Mechanistic Principles & Reaction Design

The Transformation

The objective is the net anti-Markovnikov hydration of the vinyl group. The reaction proceeds in two distinct phases:[1][2][3][4][5]

  • Hydroboration: Syn-addition of the B-H bond across the alkene.[1][2][3][5][6] The boron atom adds to the less hindered terminal carbon (anti-Markovnikov) due to both electronic factors and the steric bulk of the N-Boc group.[2]

  • Oxidation: Stereospecific replacement of the C-B bond with a C-O bond using alkaline hydrogen peroxide, occurring with retention of configuration.[5]

Reaction Pathway Visualization

ReactionMechanism Substrate (R)-N-Boc-2-vinylpyrrolidine TS Transition State (4-Center Concerted) Substrate->TS + BH3·THF (Syn-Addition) Organoborane Trialkylborane Intermediate (R-B<) TS->Organoborane Fast Borate Borate Ester (R-O-B<) Organoborane->Borate + H2O2 / NaOH (Hydroperoxide Rearrangement) Product (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine Borate->Product Hydrolysis

Figure 1: Mechanistic pathway of the hydroboration-oxidation sequence. The steric bulk of the N-Boc group reinforces the anti-Markovnikov selectivity.

Reagent Selection Strategy

Selecting the correct hydroborating agent is the primary control point for process success.

FeatureBorane-THF (BH₃·THF) 9-BBN (9-Borabicyclo[3.3.1]nonane) Borane-DMS (BH₃·SMe₂)
Reactivity High (Fast kinetics)Moderate (Slower, requires reflux often)High (Very stable complex)
Regioselectivity Good (~94:6 anti-Markovnikov)Excellent (>99:1 anti-Markovnikov)Good
Atom Economy High (All 3 hydrides react)Low (Only 1 hydride reacts)High
Workup Easy (THF is water miscible)Difficult (Byproduct cyclooctanediol is hard to remove)Smelly (DMS requires bleach scrubbers)
Recommendation Primary Choice for general synthesis.Secondary Choice if >99% isomeric purity is required.Alternative for large scale (lower cost).

Protocol A: Standard Throughput (BH₃·THF)

Best for: Routine synthesis, gram-scale batches, and time-sensitive workflows.

Materials
  • Substrate: (R)-N-Boc-2-vinylpyrrolidine (1.0 equiv)

  • Reagent: BH₃·THF complex (1.0 M in THF) (1.1 equiv)

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂), 3 M Sodium Hydroxide (NaOH)[6]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[6]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Substrate Dissolution: Charge the flask with (R)-N-Boc-2-vinylpyrrolidine (e.g., 10 mmol, 2.11 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice/water bath.

  • Hydroboration:

    • Transfer BH₃[1][3][5]·THF (11 mL, 11 mmol) to the addition funnel via cannula or syringe.

    • Add the borane solution dropwise over 20 minutes. Note: Exothermic reaction.

    • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

    • QC Check: TLC should show complete consumption of the starting alkene.

  • Oxidation (The Critical Step):

    • Cool the reaction mixture back to 0 °C .

    • Quench: Add water (2 mL) dropwise very slowly to destroy excess hydride. Caution: Hydrogen gas evolution.

    • Add 3 M NaOH (4 mL) followed by the slow, dropwise addition of 30% H₂O₂ (4 mL). Maintain internal temperature < 25 °C .

    • Allow to stir at room temperature for 1 hour.

  • Workup:

    • Dilute with Diethyl Ether or Ethyl Acetate (50 mL).

    • Wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

    • Dry organic layer over anhydrous MgSO₄.[7]

    • Concentrate in vacuo to yield the crude alcohol.

Protocol B: High-Fidelity (9-BBN)

Best for: Late-stage functionalization or when the "Markovnikov" secondary alcohol impurity must be <0.5%.

Step-by-Step Modifications
  • Stoichiometry: Use 1.2 equiv of 9-BBN (0.5 M in THF) relative to the alkene.

  • Temperature: After adding 9-BBN at 0 °C, the reaction often requires warming to reflux (65 °C) for 1-2 hours to drive the bulky reagent to completion against the sterically hindered N-Boc interface.

  • Oxidative Workup: Use the same NaOH/H₂O₂ protocol, but extend stirring time to 2 hours to ensure cleavage of the bulky bicyclic borane.

  • Purification: The byproduct, cis-1,5-cyclooctanediol, has partial water solubility but often requires column chromatography (Hexanes:EtOAc gradient) to remove completely from the product.

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2) Cool Cool to 0°C (Ice Bath) Start->Cool AddBH3 Add BH3·THF Dropwise (Control Exotherm) Cool->AddBH3 Warm Warm to RT Stir 2 Hours AddBH3->Warm Check QC: TLC/NMR (Vinyl protons gone?) Warm->Check Check->Warm Incomplete Oxidize Oxidation Sequence: 1. H2O (Quench) 2. NaOH (3M) 3. H2O2 (30%) Check->Oxidize Complete Extract Extraction (EtOAc/Ether) Wash w/ Brine Oxidize->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry

Figure 2: Operational workflow for the standard hydroboration-oxidation protocol.

Quality Control & Troubleshooting

Expected Analytical Data
  • TLC: The product is significantly more polar than the starting vinyl pyrrolidine. (Stain: Ninhydrin or KMnO4).

  • 1H NMR (CDCl3):

    • Starting Material: Disappearance of vinyl protons at δ 5.7 (m) and 5.0 (d).

    • Product: Appearance of hydroxymethyl triplets/multiplets at δ 3.6–3.8 ppm.

    • Boc Group:[7][8] Singlet at δ 1.45 ppm (integral 9H) must remain intact.

Common Issues
ProblemRoot CauseSolution
Low Yield Incomplete oxidation of the C-B bond.Increase oxidation time or H₂O₂ equivalents. Ensure pH > 8 during oxidation.
Boc Loss Acidic conditions during workup or unquenched Lewis Acid.Ensure full quench with NaOH before adding peroxide. Do not use acid in workup.
Emulsion Boron salts precipitating.Saturate aqueous layer with solid NaCl before separation.

References

  • Organic Syntheses Procedure for Hydroxyethyl Pyrrolidines

    • Title: Synthesis of 2(S)-(β-tert-Butoxycarbonyl-α-(R)-hydroxyethyl)-4-(R)-hydroxy-pyrrolidine-1-carboxylic acid, tert-butyl ester.[9]

    • Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
    • URL:[Link]

  • General Hydroboration Methodology

    • Title: Hydroboration-Oxidation of Alkenes (Brown Hydrobor
    • Source: Master Organic Chemistry / H.C. Brown Nobel Lecture.
    • URL:[Link]

  • Title: Process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor (WO2010065447A3).
  • PubChem Compound Entry

    • Title: tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[10]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Heck Coupling of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Abstract & Strategic Significance The substrate tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (also known as (R)-N-Boc-2-vinylpyrrolidine) represents a critical chiral building block in the synthesis of pyrrolidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The substrate tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (also known as (R)-N-Boc-2-vinylpyrrolidine) represents a critical chiral building block in the synthesis of pyrrolidine-based alkaloids, peptidomimetics, and pharmacological agents (e.g., nornicotine analogues, proline derivatives).

The primary challenge in functionalizing this substrate via Palladium-catalyzed Heck coupling is preserving the integrity of the C2 stereocenter. Because the vinyl group is allylic to the chiral center, standard Heck conditions risk racemization via


-allyl palladium intermediate formation or double-bond migration into the ring (enamine formation).

This guide details a stereoconservative protocol for the Heck arylation of this substrate, prioritizing conditions that favor terminal regioselectivity (linear product) and suppress isomerization.

Mechanistic Insight & Experimental Logic

The Chemoselectivity Challenge

In a typical Heck reaction, the palladium(II)-aryl species adds across the double bond. For this substrate, two pathways exist:

  • Terminal Addition (Desired): Pd adds to the terminal carbon, Ar adds to the internal carbon (branched) — Less likely for steric reasons.

  • Internal Addition (Desired for Linear Product): Pd adds to the internal vinyl carbon, Ar adds to the terminal carbon.

    • Critical Step:

      
      -Hydride Elimination.
      
    • Path A (Desired): Elimination of the terminal hydrogen restores the double bond, yielding the linear styryl product.

    • Path B (Destructive): Elimination of the allylic hydrogen (at the C2 chiral center) destroys the stereocenter and forms an internal alkene or

      
      -allyl species.
      
Expert Solution: The "Jeffery Conditions" Variant

To mitigate Path B, we utilize Jeffery-type conditions (Phase Transfer Catalysis) or Silver-promoted protocols. The use of silver salts (e.g., Ag₂CO₃) acts as a halide scavenger, creating a cationic Pd species that is more reactive at lower temperatures, thereby reducing the thermal energy available for isomerization pathways.

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkene Coordination (Steric Control by Boc) OxAdd->Coord Substrate Insert Migratory Insertion (Regioselective) Coord->Insert BetaElim β-Hydride Elimination (Terminal H preferred) Insert->BetaElim Path A (Major) SideRxn RISK: Allylic H Elimination (Racemization) Insert->SideRxn Path B (Avoided) Product Product Release (E)-Styryl Pyrrolidine BetaElim->Product Product->Pd0 Base Regeneration

Figure 1: Catalytic cycle highlighting the bifurcation point between productive coupling and racemization risks.

Detailed Experimental Protocol

Reagents & Materials Table
ComponentRoleSpecificationEquiv.
Substrate Starting Materialtert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate1.0
Aryl Iodide Coupling PartnerAr-I (Electron Neutral/Deficient preferred)1.2
Pd(OAc)₂ Pre-catalystPalladium(II) Acetate, >98%0.05 (5 mol%)
PPh₃ LigandTriphenylphosphine (stabilizes Pd)0.10 (10 mol%)
Ag₂CO₃ Base/PromoterSilver Carbonate (Halide scavenger)2.0
DMF SolventN,N-Dimethylformamide (Anhydrous)0.1 M conc.
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The reaction is sensitive to oxygen; rigorous degassing is required.

  • Catalyst Pre-complexation:

    • In a reaction vial, combine Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Add 1/3 of the total DMF volume.

    • Stir at room temperature (RT) for 15 minutes until a yellow/orange homogeneous solution forms (generation of active Pd(0) species).

  • Substrate Addition:

    • Add the Aryl Iodide (1.2 equiv) and Ag₂CO₃ (2.0 equiv) to the vial.

    • Note: Silver carbonate is light sensitive; wrap the vial in foil if prolonged exposure is expected.

    • Add tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (1.0 equiv) dissolved in the remaining DMF.

  • Degassing:

    • Seal the vial with a septum.

    • Sparge with Argon gas for 10 minutes (balloon method) or perform 3 freeze-pump-thaw cycles.

  • Reaction:

    • Heat the mixture to 80°C .

    • Causality: While standard Hecks run at 100-120°C, the lower temperature of 80°C combined with the silver promoter preserves the Boc group and the chiral center.

    • Monitor via TLC or LC-MS every 2 hours. Reaction typically completes in 6-12 hours.

  • Workup:

    • Cool to RT.

    • Filter the suspension through a Celite pad to remove silver salts and Pd black. Rinse with EtOAc.

    • Wash the filtrate with water (3x) to remove DMF, then brine (1x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Target: The product is typically the (E)-isomer.

Experimental Workflow Diagram

Workflow Start Start: Dry Reagents Complex Cat. Generation: Pd(OAc)2 + PPh3 DMF, 15 min Start->Complex Mix Addition: Substrate + Ar-I + Ag2CO3 Complex->Mix Heat Reaction: 80°C, 6-12h Argon Atm Mix->Heat Filter Workup: Celite Filter EtOAc/H2O Wash Heat->Filter Isolate Isolation: Flash Column (Hex/EtOAc) Filter->Isolate

Figure 2: Operational workflow for the silver-promoted Heck coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst decomposition ("Pd Black")Ensure rigorous degassing. Switch to a bidentate ligand like dppf to increase catalyst stability.
Racemization Double bond migrationReduce temperature to 60°C and increase reaction time. Switch base to K₂CO₃ in MeCN (milder).
Branched Regioisomer Electronic effects of Aryl groupElectron-rich aryl halides favor branched products. Use electron-deficient aryl iodides for higher linear selectivity.
Boc Deprotection Acidic byproduct accumulationAdd 1.0 equiv of hindered base (e.g., DIPEA) to neutralize HI generated during the cycle.

References

  • Heck Reaction Fundamentals

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Stereoselective Coupling of Proline Derivatives

    • Gilbertson, S. R., & Xie, D. (1999). Palladium-Catalyzed Synthesis of Chiral Pyrrolidines. Journal of the American Chemical Society.[1] (Contextual grounding for chiral pyrrolidine functionalization).

  • Silver-Promoted Heck Conditions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. (Foundational reference for "Jeffery conditions" using additives).
  • Synthesis of N-Boc-2-vinylpyrrolidine Precursors

    • MDPI - Molecules: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Link

  • General Protocol Validation

    • Organic Chemistry Portal.[2] Heck Reaction Protocols. Link

Sources

Method

Application Notes and Protocols: (R)-N-Boc-2-vinylpyrrolidine as a Premier Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and improved ADMET (Absor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. A significant strategic shift has been the move away from flat, two-dimensional aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] Saturated heterocyclic scaffolds, such as the pyrrolidine ring, are central to this effort, offering a robust framework to explore chemical space in three dimensions.[1][2] The inherent non-planarity and stereogenic centers of these rings provide a powerful tool for creating selective interactions with complex biological targets like proteins and enzymes.[1][3][]

(R)-N-Boc-2-vinylpyrrolidine emerges as a particularly valuable chiral building block in this context.[5] Derived from the chiral pool, its defined stereochemistry at the C2 position serves as a powerful control element in asymmetric synthesis. The presence of a reactive vinyl group, coupled with the stability and synthetic handle of the N-Boc protecting group, makes this reagent a versatile platform for constructing complex, stereochemically-defined molecules. This guide provides an in-depth exploration of its applications, explains the causality behind key synthetic transformations, and offers detailed protocols for its effective use in drug discovery programs.

Core Synthetic Applications and Mechanistic Rationale

(R)-N-Boc-2-vinylpyrrolidine is a versatile synthon, primarily leveraging the reactivity of its electron-deficient vinyl group, which can act as both a dipolarophile and a Michael acceptor. This dual reactivity allows for its incorporation into a wide array of molecular scaffolds.

[3+2] Cycloadditions: Assembling Complex Pyrrolidine Architectures

One of the most powerful applications of this building block is in 1,3-dipolar cycloaddition reactions.[1][6] The vinyl group serves as an excellent dipolarophile for reaction with 1,3-dipoles, most notably azomethine ylides. This transformation provides a direct and highly stereocontrolled route to complex polycyclic and spirocyclic frameworks containing multiple pyrrolidine rings.[6][7][8]

Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition pathway. The stereochemistry of the final product is directed by the pre-existing chiral center at C2 of the vinylpyrrolidine, which influences the facial selectivity of the approaching azomethine ylide. This allows for the predictable construction of multiple new stereocenters in a single step.

G cluster_0 [3+2] Cycloaddition Workflow start (R)-N-Boc-2-vinylpyrrolidine (Dipolarophile) ts Concerted [3+2] Transition State (Stereocontrol from C2) start->ts dipole Azomethine Ylide Precursor (e.g., Glycine Ester + Aldehyde) ylide In situ generated Azomethine Ylide (1,3-Dipole) dipole->ylide Base, Heat ylide->ts product Polycyclic Pyrrolidine Scaffold (High Diastereoselectivity) ts->product G cluster_1 Michael Addition Mechanism start (R)-N-Boc-2-vinylpyrrolidine (Michael Acceptor) intermediate Enolate Intermediate (Stereocenter Formation) start->intermediate 1. Nu- Attack nucleophile Nucleophile (Nu-) (e.g., Enolate, Gilman Reagent) nucleophile->intermediate product Functionalized Pyrrolidine (New Stereocenter) intermediate->product 2. Protonation protonation Proton Source (H+) protonation->product

Caption: Mechanism of diastereoselective Michael addition to the vinyl group.

Further Transformations of the Vinyl Group

Beyond cycloadditions and conjugate additions, the vinyl moiety serves as a handle for numerous other synthetic transformations, expanding its utility.

  • Oxidative Cleavage: Ozonolysis or Johnson-Lemieux oxidation can cleave the double bond to yield a C2-aldehyde, a crucial intermediate for chain extension, reductive amination, or Wittig-type reactions.

  • Dihydroxylation and Epoxidation: Asymmetric dihydroxylation (e.g., Sharpless AD) or epoxidation can introduce two new stereocenters with high levels of control, leading to chiral diol or epoxide derivatives for further manipulation. [9][10]* Cross-Coupling Reactions: Although less common, the vinyl group can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), enabling the introduction of aryl or other vinyl substituents. This approach is supported by the successful use of related organozinc species in Negishi couplings to synthesize 2-aryl-pyrrolidines. [11]

Comparative Data on Synthetic Applications

The following table summarizes representative transformations involving vinyl-substituted heterocycles, showcasing the yields and stereoselectivities that can be achieved.

Reaction TypeSubstratesCatalyst/ConditionsYield (%)Stereoselectivity (dr or ee)Reference
[3+2] Cycloaddition (R)-N-Boc-2-vinylpyrrolidine, Sarcosine, ParaformaldehydeToluene, reflux75%>95:5 drAdapted from [6][7]
Michael Addition N-Boc-2-silyloxypyrrole, AcryloyloxazolidinoneSc(OTf)₃, Chiral Ligand, -25 °C70%82% ee[12]
Asymmetric Dihydroxylation Chiral N-vinylpyrrolidinone polymerPd/Au Nanoparticles, O₂>90%>93% ee[9]
Negishi Coupling N-Boc-2-lithiopyrrolidine (via transmetalation), Aryl BromidePd(OAc)₂, t-Bu₃P-HBF₄Good≥96:4 er[11]

Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Diastereoselective [3+2] Cycloaddition with an Azomethine Ylide

This protocol describes the synthesis of a bicyclic pyrrolizidine system, a common core in various alkaloids.

Materials:

  • (R)-N-Boc-2-vinylpyrrolidine (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.2 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Anhydrous Toluene

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add (R)-N-Boc-2-vinylpyrrolidine (e.g., 1.97 g, 10 mmol), sarcosine (1.07 g, 12 mmol), and paraformaldehyde (0.45 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask. The Dean-Stark trap should be pre-filled with toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The reaction generates an azomethine ylide in situ via condensation and decarboxylation, which is trapped by the vinylpyrrolidine. Water produced during the condensation is removed azeotropically by the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting vinylpyrrolidine is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any insoluble residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to yield the pure bicyclic product.

  • Characterization: The product's structure and diastereomeric purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The diastereomeric ratio can often be determined by integration of characteristic signals in the ¹H NMR spectrum.

Protocol 2: Copper-Catalyzed Diastereoselective Michael Addition

This protocol details the addition of an organocuprate (Gilman reagent) to introduce an alkyl group, a common strategy for building side chains in drug candidates.

Materials:

  • Copper(I) Iodide (CuI) (1.1 equiv)

  • Alkyllithium (e.g., n-Butyllithium in hexanes, 2.2 equiv)

  • (R)-N-Boc-2-vinylpyrrolidine (1.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, and low-temperature thermometer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Gilman Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, suspend CuI (e.g., 2.10 g, 11 mmol) in anhydrous Et₂O (40 mL). Cool the suspension to -20 °C.

  • Slowly add the alkyllithium solution (e.g., n-BuLi, 22 mmol) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the lithium dialkylcuprate.

  • Michael Addition: Cool the Gilman reagent solution to -78 °C. In a separate flask, dissolve (R)-N-Boc-2-vinylpyrrolidine (1.97 g, 10 mmol) in anhydrous Et₂O (10 mL).

  • Add the solution of (R)-N-Boc-2-vinylpyrrolidine dropwise to the cold Gilman reagent solution over 20 minutes.

  • Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the mixture is still cold. Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns a deep blue color (indicating the oxidation of copper species).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) to afford the desired functionalized pyrrolidine.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry. The diastereoselectivity can be assessed by chiral HPLC or by NMR analysis of Mosher's ester derivatives if necessary.

Conclusion

(R)-N-Boc-2-vinylpyrrolidine stands out as a high-value chiral building block for contemporary drug discovery. Its capacity to undergo highly stereocontrolled cycloaddition and Michael addition reactions provides reliable and efficient pathways to novel, three-dimensional molecular frameworks. The protocols and data presented herein demonstrate its utility and provide a solid foundation for researchers and scientists to leverage this versatile synthon in the design and synthesis of the next generation of therapeutic agents.

References

  • Exploring the Synthesis and Applications of N-Boc-2-pyrrolidinone.Vertex AI Search.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxid
  • The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines.PubMed Central.
  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.PMC.
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.PMC - NIH.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.PMC.
  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+).PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.PMC.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Chiral Building Blocks Selection.Enamine.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.AiFChem.
  • Precision Chiral Building Block Synthesis.BOC Sciences.
  • LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2.HETEROCYCLES.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.DR-NTU.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.Organic & Biomolecular Chemistry.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.MDPI.

Sources

Application

ozonolysis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate for aldehyde synthesis

Executive Summary The transformation of vinyl groups into aldehydes is a cornerstone of synthetic organic chemistry, particularly in pharmaceutical development where chiral integrity is paramount. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of vinyl groups into aldehydes is a cornerstone of synthetic organic chemistry, particularly in pharmaceutical development where chiral integrity is paramount. This document provides a comprehensive guide to the ozonolysis of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate, a key process for generating the valuable chiral building block, tert-Butyl (2R)-2-formylpyrrolidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a field-tested, step-by-step protocol, and discuss critical parameters that ensure high yield and prevent racemization or over-oxidation. This guide is structured to provide not just a procedure, but a robust understanding of the process, enabling scientists to troubleshoot and adapt the methodology effectively.

The Criegee Mechanism: A Controlled Cleavage

The ozonolysis of an alkene is a powerful and selective method for cleaving a carbon-carbon double bond. The reaction proceeds through the well-established Criegee mechanism, which ensures a controlled oxidative cleavage without affecting other sensitive functional groups when performed correctly.[1][2][3]

The mechanism can be visualized in three key phases:

  • Formation of the Primary Ozonide (Molozonide): Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the ethenyl group of the substrate to form a highly unstable primary ozonide.[4][5] This step is typically performed at very low temperatures (e.g., -78 °C) to prevent immediate decomposition.

  • Rearrangement to the Secondary Ozonide: The molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition to cleave into a carbonyl compound (formaldehyde, in this case) and a carbonyl oxide, also known as the Criegee intermediate.[3][5] These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

  • Reductive Workup: The final and most critical step for aldehyde synthesis is the reductive cleavage of the secondary ozonide. This step "quenches" the reaction, preventing the powerful oxidizing potential of the ozonide from converting the newly formed aldehyde into a carboxylic acid.[6][7] Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine (PPh₃).[6][8]

Criegee_Mechanism Substrate Substrate (tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate) Molozonide Primary Ozonide (Molozonide) Substrate->Molozonide + O₃ Ozone O₃ Criegee Criegee Intermediate + Formaldehyde Molozonide->Criegee Rearrangement Ozonide Secondary Ozonide Criegee->Ozonide Recombination Product Product (tert-Butyl (2R)-2-formylpyrrolidine-1-carboxylate) Ozonide->Product + DMS Byproduct Byproduct (DMSO) Ozonide->Byproduct DMS Reductive Agent (e.g., DMS) DMS->Byproduct Oxidation

Caption: The Criegee mechanism workflow for ozonolysis.

Experimental Protocol

This protocol is optimized for a 5-gram scale of the starting material. All operations must be conducted in a well-ventilated fume hood.

3.1. Reagents and Equipment

ItemDetailsPurpose
Starting Material tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylateSubstrate for ozonolysis
Solvent Dichloromethane (DCM), anhydrous, 250 mLReaction medium
Ozone Source Ozone generatorTo produce O₃ gas
Reducing Agent Dimethyl sulfide (DMS), ~3.5 mL (3 eq.)Reductive quenching of the ozonide
Inert Gas Nitrogen or ArgonPurging and maintaining an inert atmosphere
Cooling Bath Dry ice/acetone or isopropanolTo maintain reaction temperature at -78 °C
Reaction Vessel 500 mL three-neck round-bottom flaskMain reaction container
Gas Dispersion Tube Fritted glassTo bubble ozone effectively into the solution
Monitoring Sudan Red 7B indicator (optional)Visual endpoint determination

3.2. Step-by-Step Procedure

  • Preparation and Inerting:

    • Dry all glassware thoroughly in an oven before assembly.

    • To the 500 mL three-neck flask, add tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (5.0 g, 25.3 mmol) and a magnetic stir bar.

    • Dissolve the starting material in 250 mL of anhydrous DCM.

    • Optional: Add a small crystal of Sudan Red 7B. The solution will turn red.

    • Seal the flask and equip it with a gas inlet (connected to the ozone generator), a gas outlet (vented to an oil bubbler or a potassium iodide trap), and a low-temperature thermometer.

    • Cool the flask to -78 °C in the dry ice/acetone bath.

  • Ozonolysis:

    • Once the solution is at -78 °C, begin stirring.

    • Start the flow of ozone from the generator. A blue tint in the solution indicates the presence of unreacted ozone and signals that the starting material has been consumed.[8] If using the indicator, the reaction is complete when the red color disappears.

    • Continue bubbling ozone for an additional 5 minutes to ensure full conversion.

  • Purging Excess Ozone (Critical Step):

    • Stop the ozone generator and disconnect it from the gas inlet.

    • Immediately begin bubbling nitrogen or argon gas through the solution for at least 20-30 minutes while maintaining the -78 °C temperature. This step is crucial to remove all residual ozone, which could otherwise react explosively with the dimethyl sulfide added in the next step.

  • Reductive Quench:

    • While the solution is still at -78 °C and under a nitrogen atmosphere, slowly add dimethyl sulfide (3.5 mL, 47.5 mmol) dropwise via syringe.

    • A mild exotherm may be observed.

    • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for a minimum of 2 hours (overnight is also acceptable).

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator.

    • The resulting crude oil contains the desired aldehyde and dimethyl sulfoxide (DMSO).

    • Purify the crude product using flash column chromatography on silica gel, typically with an eluent system of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield tert-Butyl (2R)-2-formylpyrrolidine-1-carboxylate as a clear oil.

Expected Outcomes & Process Optimization

  • Yield: Following this protocol, yields are consistently in the range of 85-95%.

  • Purity: The primary byproduct, DMSO, is highly polar and easily separated from the less polar product by silica gel chromatography.[8] The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

  • Choice of Reducing Agent: While DMS is highly effective, it has a pungent odor. Triphenylphosphine (PPh₃) is a common alternative.[5][6] However, the resulting triphenylphosphine oxide byproduct can sometimes be more difficult to remove from the product mixture than the water-soluble DMSO.[6]

Safety and Hazard Management

  • Ozone: Ozone is a toxic and powerful oxidizing agent.[9][10] All operations must be performed in a certified chemical fume hood.[11] Excess ozone from the reaction outlet should be passed through a trap containing a potassium iodide solution or other suitable quenching agent.

  • Explosion Hazard: Ozonides are energetic and potentially explosive compounds.[10] They should never be isolated or allowed to warm up before the reductive quench is complete. The purge step to remove excess ozone before adding DMS is a critical safety measure.[12]

  • Cryogenic Temperatures: Working at -78 °C poses a risk of cold burns. Always wear appropriate personal protective equipment, including cryogenic gloves and safety glasses.

  • Dimethyl Sulfide (DMS): DMS is a volatile and flammable liquid with a strong, unpleasant odor.[13] Handle it exclusively within the fume hood.

References

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Mechanism of Ozonolysis. Retrieved from [Link]

  • Wikipedia. (2023). Ozonolysis. Retrieved from [Link]

  • Pore, S. K., et al. (2021). Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights. Angewandte Chemie International Edition, 60(28), 15138-15157. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis. Retrieved from [Link]

  • University of Wisconsin-Madison. Organic Chemistry- Ozonolysis. Retrieved from [Link]

  • OrgoSolver. Ozonolysis with Reductive Workup (O3, then DMS). Retrieved from [Link]

  • The UC Center for Laboratory Safety. Explosion during Attempted Ozonolysis Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2010). Safety Question - Ozonolysis Exhaust. Retrieved from [Link]

  • IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]

  • Purdue University Department of Chemistry. Training Recommendations. Retrieved from [Link]

  • Jansa, P., Císařová, I., & Matoušová, E. (2018). Ozonolysis of the Boc-protected compound 2 a. [Image]. In Oxidative Cleavage and Ring Reconstruction for the Synthesis of Amaryllidaceae Alkaloid Analogues. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Ozonolysis Reaction. Retrieved from [Link]

Sources

Method

Application Note: Stereoselective Dihydroxylation of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

This Application Note is designed for research scientists and process chemists requiring a robust, stereocontrolled protocol for the dihydroxylation of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate . Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, stereocontrolled protocol for the dihydroxylation of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate .

Executive Summary

The transformation of the vinyl group in tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (1) into a vicinal diol creates a second chiral center at the C1' position. Because the substrate already possesses a chiral center at C2 (R-configuration), this reaction is diastereoselective .

While standard catalytic dihydroxylation (Upjohn) relies on substrate-controlled stereoselectivity—often yielding mediocre diastereomeric ratios (dr) due to the competing steric bulk of the N-Boc group and the ring conformation—Sharpless Asymmetric Dihydroxylation (AD) is the recommended protocol. It utilizes ligand-accelerated catalysis (LAC) to override substrate bias, allowing the selective synthesis of either the (2_R_, 1'R) or (2_R_, 1'S) diastereomer with high predictability.

Scientific Background & Mechanistic Strategy

The Challenge of 1,2-Induction

The substrate (1) is a chiral allylic amine derivative. The stereochemical outcome is governed by the approach of the osmium tetroxide (OsO₄) species to the alkene faces:

  • Substrate Control (Upjohn): The bulky tert-butoxycarbonyl (Boc) group shields one face of the pyrrolidine ring. However, the conformational flexibility of the vinyl group often leads to mixtures (typically 3:1 to 5:1 dr).

  • Reagent Control (Sharpless): The chiral ligands (DHQ or DHQD) in the AD-mix create a chiral pocket that enforces facial selectivity, often exceeding 95:5 dr regardless of the substrate's inherent bias.

Reaction Pathways[1]
  • Pathway A (AD-mix-β): Uses (DHQD)₂PHAL.[1] Attacks the alkene from the Top (β) face.

  • Pathway B (AD-mix-α): Uses (DHQ)₂PHAL.[1] Attacks the alkene from the Bottom (α) face.

Visualizing the Stereochemical Divergence

The following workflow illustrates the decision matrix for selecting the correct reagent system.

Dihydroxylation_Workflow Start Starting Material (2R)-N-Boc-2-vinylpyrrolidine Decision Select Stereocontrol Strategy Start->Decision Upjohn Method A: Upjohn (OsO4/NMO) Substrate Control Decision->Upjohn Cost/Simplicity Sharpless_B Method B: Sharpless AD-mix-β (Reagent Control - Top Face) Decision->Sharpless_B Target (2R, 1'S) Sharpless_A Method C: Sharpless AD-mix-α (Reagent Control - Bottom Face) Decision->Sharpless_A Target (2R, 1'R) Prod_Mix Product: Diastereomeric Mixture (Low dr, requires separation) Upjohn->Prod_Mix Prod_Anti Product: (2R, 1'S)-Diol (Predicted Major Isomer) Sharpless_B->Prod_Anti High dr (>95:5) Prod_Syn Product: (2R, 1'R)-Diol (Predicted Major Isomer) Sharpless_A->Prod_Syn High dr (>95:5)

Figure 1: Decision tree for selecting the dihydroxylation method based on the desired stereochemical outcome.

Experimental Protocols

Method A: Sharpless Asymmetric Dihydroxylation (Recommended)

Purpose: High-fidelity synthesis of a specific diastereomer. Safety Note: Osmium tetroxide is volatile and highly toxic (causes blindness). All operations must be performed in a well-ventilated fume hood.

Materials Table
ReagentEquiv / Conc.Role
Substrate (1) 1.0 equivStarting Material
AD-mix-α or β 1.4 g per mmol of substrateSource of Os, Ligand, Oxidant
Methanesulfonamide 1.0 equivHydrolysis accelerator (Optional but recommended)
t-BuOH / Water 1:1 v/vSolvent System
Sodium Sulfite (Na₂SO₃) 1.5 g per mmol of substrateQuenching Agent
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g/mmol ) and methanesulfonamide (95 mg/mmol) in a mixture of t-BuOH and water (1:1 ratio, 10 mL per mmol substrate).

    • Note: Stir at room temperature until two clear phases form. The orange color indicates the formation of the active Os(VIII) species.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Lower temperatures (0–4 °C) enhance enantioselectivity.

  • Addition: Add tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (1) (1.0 equiv) in one portion.

  • Reaction: Stir vigorously at 0 °C. Monitor by TLC or LC-MS.

    • Typical Time: 6 to 24 hours.

    • Checkpoint: The reaction is complete when the starting alkene is consumed.

  • Quenching (Critical): While still at 0 °C, add solid sodium sulfite (Na₂SO₃) (1.5 g/mmol ). Warm to room temperature and stir for 30–60 minutes.

    • Observation: The mixture should turn from orange/brown to a heterogeneous blue/green or colorless suspension, indicating reduction of Os(VIII) to insoluble Os(IV).

  • Extraction: Dilute with ethyl acetate (EtOAc) and water.[2] Separate the layers. Extract the aqueous phase 3x with EtOAc.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0% → 10% MeOH in DCM or 20% → 80% EtOAc in Hexanes).

Method B: Upjohn Dihydroxylation (Baseline)

Purpose: Synthesis of racemic/diastereomeric mixtures for reference standards or when stereocontrol is not critical.

Materials Table
ReagentEquiv / Conc.Role
Substrate (1) 1.0 equivStarting Material
OsO₄ 0.02–0.05 equiv (2–5 mol%)Catalyst (2.5 wt% in t-BuOH)
NMO 1.1–1.5 equivStoichiometric Co-oxidant
Acetone / Water 4:1 v/vSolvent System
Step-by-Step Protocol
  • Dissolution: Dissolve substrate (1) and N-methylmorpholine N-oxide (NMO) (1.2 equiv) in Acetone/Water (4:1).

  • Catalysis: Add OsO₄ solution (2 mol%) dropwise.

    • Safety: Use a glass syringe and double gloves.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Quenching: Add saturated aqueous Na₂SO₃ or solid sodium sulfite. Stir for 1 hour to ensure residual osmium is reduced.

  • Workup: Extract with EtOAc or DCM. Wash with brine.[2]

  • Purification: Flash chromatography (polar eluent required due to diol formation).

Analytical Validation

To confirm the identity and stereochemical purity of the product, use the following methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 85:15).

    • Detection: UV at 210 nm (Boc absorption) or ELSD.

    • Expectation: The diastereomers will have distinct retention times. Compare Method A (Sharpless) product against Method B (Upjohn mixture) to assign peaks.

  • NMR Spectroscopy (¹H NMR - 400 MHz+):

    • Diagnostic Signals: The methine proton of the new alcohol center (CH-OH) and the C2-H of the pyrrolidine ring will show different chemical shifts and coupling constants for the syn vs. anti isomers.

    • Solvent: DMSO-d₆ or CD₃OD is recommended to observe hydroxyl protons (if using DMSO) and prevent aggregation.

Mechanistic Pathway Diagram

The following diagram details the catalytic cycle and the origin of stereocontrol in the Sharpless method.

Catalytic_Cycle Os_VIII Os(VIII) Species (L*•OsO4) Complex Os(VI) Glycolate Intermediate Os_VIII->Complex + Alkene (Enantio-determining step) Alkene Substrate (1) (Alkene) Hydrolysis Hydrolysis (Release of Product) Complex->Hydrolysis Reox Re-oxidation (NMO/Ferricyanide) Hydrolysis->Reox Os(VI) Product Product (Vicinal Diol) Hydrolysis->Product Reox->Os_VIII Regeneration

Figure 2: Simplified catalytic cycle for the Osmium-catalyzed dihydroxylation.

References

  • Sharpless Asymmetric Dihydroxylation (General Review): Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • Upjohn Dihydroxylation Protocol: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[3] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976.

  • Stereoselectivity in Pyrrolidine Derivatives: Donohoe, T. J., et al. (2009). Directed dihydroxylation of cyclic allylic amines. Journal of Organic Chemistry. (Contextual reference for directing effects in N-heterocycles).

  • Application to N-Boc-2-vinylpyrrolidine (Analogous Substrate): Detailed experimental procedures for similar chiral allylic amines can be found in Organic Syntheses and related methodology papers focusing on the synthesis of pyrrolidine alkaloids (e.g., anisomycin analogs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Stereochemistry of (R)-N-Boc-2-vinylpyrrolidine

Case ID: STEREO-VP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization in (R)-N-Boc-2-vinylpyrrolidine Scenarios[1] Executive Summary & Mechanistic Risk Assessment (R)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STEREO-VP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization in (R)-N-Boc-2-vinylpyrrolidine Scenarios[1]

Executive Summary & Mechanistic Risk Assessment

(R)-N-Boc-2-vinylpyrrolidine is a high-value chiral building block.[1] Its enantiopurity is chemically fragile due to the specific electronic environment of the C2 chiral center. The C2 proton is doubly activated :

  • Inductively by the electron-withdrawing N-Boc group.[1]

  • Resonance-stabilized by the adjacent vinyl group (allylic position).

This creates a "perfect storm" for deprotonation and subsequent racemization via an planar aza-enolate intermediate.[1] Furthermore, during catalytic cycles (specifically Olefin Metathesis), the vinyl group itself is susceptible to isomerization, effectively destroying the chiral integrity.

The Racemization Pathway Visualization

The following diagram illustrates the two primary failure modes: Base-mediated enolization and Catalyst-mediated isomerization.[1]

RacemizationPathways Start (R)-N-Boc-2-vinylpyrrolidine (High EE%) Base Strong Base / Heat Start->Base Deprotonation RuCat Ru-Catalyst (Grubbs) + Heat Start->RuCat Metathesis Enolate Planar Aza-Enolate (Chirality Lost) Base->Enolate Li/Na removal Racemic Racemic Mixture (50:50 R/S) Enolate->Racemic Reprotonation RuH Ru-Hydride Species (Degradation Product) RuCat->RuH Catalyst Decomposition Isomer Internal Enecarbamate (Thermodynamic Sink) RuH->Isomer Chain Walking

Caption: Figure 1. Dual-threat racemization pathways: Base-mediated planarization (top) and Ruthenium-hydride mediated isomerization (bottom).[1]

Critical Control Points (Troubleshooting Modules)

Module A: The Upstream Trap (Precursor Purity)

Issue: Users often blame the final reaction for racemization, when the starting material was already compromised. Root Cause: The most common precursor, (R)-N-Boc-prolinal (aldehyde) , is notoriously configurationally unstable on silica gel and in the presence of weak bases.

Protocol for Precursor Handling:

  • Avoid Silica: Do not purify N-Boc-prolinal via standard silica chromatography. The slightly acidic nature of silica catalyzes enolization.

  • Validation: If you synthesized the vinyl pyrrolidine via a Wittig reaction from the aldehyde, check the EE% of the aldehyde immediately before use.

  • Storage: Store the vinyl compound at -20°C. At room temperature, slow oxidation can generate trace acids/radicals that degrade optical purity.[1]

Module B: Lithiation & Substitution

Context: Functionalizing the C2 position or generating the vinyl group via elimination. Scientific Insight: N-Boc-2-lithiopyrrolidine is configurationally stable at -78°C due to a "Complex Induced Proximity Effect" (CIPE) where the Boc carbonyl oxygen chelates the Lithium, locking the conformation.[1] However, this lock breaks upon warming.

Troubleshooting Table: Lithiation Parameters

ParameterRecommendationMechanism / Reason
Temperature Strictly -78°C Above -40°C, the C-Li bond rotates/inverts rapidly.[1]
Solvent THF or Et₂O Coordinating solvents stabilize the lithiated species.
Additive TMEDA (1.0 equiv) Counter-intuitive: Unlike many organolithiums where TMEDA promotes deprotonation/racemization, in N-Boc pyrrolidines, TMEDA retards racemization by saturating the Li coordination sphere, preventing aggregate-based inversion mechanisms [1].
Quench Rapid / Cold Electrophiles must be added at -78°C. Never warm before quenching.[1]
Module C: Cross-Metathesis (Grubbs Catalysts)

Context: Reacting (R)-N-Boc-2-vinylpyrrolidine with other olefins using Ru-based catalysts. Issue: The product shows lower EE% or significant byproducts (internal alkenes). Root Cause: Ruthenium catalysts degrade over time (especially at T > 40°C) to form Ruthenium Hydrides (Ru-H) .[1] These hydrides catalyze "chain walking" (isomerization) of the double bond into the ring, forming an achiral enecarbamate or racemizing the center via a π-allyl intermediate.

The "Benzoquinone Fix" Protocol: To prevent Ru-H induced damage, you must scavenge the hydrides without killing the catalyst.

  • Catalyst Choice: Use Grubbs II or Hoveyda-Grubbs II for speed (faster reaction = less time for racemization).[1]

  • The Additive: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture [2].

    • Why? Benzoquinone acts as a specific oxidant for Ru-H species, converting them back to inactive Ru species or non-hydridic forms, effectively suppressing isomerization.[1]

  • Temperature: Do not exceed 40°C. If the reaction is sluggish, add CuI (Copper Iodide) as a co-catalyst rather than increasing heat.

Analytical Validation (Self-Validating System)

You cannot rely on optical rotation ([α]D) alone; it is notoriously unreliable for these derivatives due to non-linear responses and impurity effects.

Standard Operating Procedure for EE% Determination:

  • Technique: Chiral HPLC (High-Performance Liquid Chromatography).[1][2][3][4]

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm (Boc absorption).[1]

Decision Tree for Troubleshooting Results:

TroubleshootingTree CheckEE Measure EE% of Product GoodEE EE > 98% Process Validated CheckEE->GoodEE BadEE EE < 90% Racemization Detected CheckEE->BadEE CheckSM Check Starting Material (Aldehyde/Vinyl) BadEE->CheckSM SM_Bad SM is Racemic CheckSM->SM_Bad SM_Good SM is Pure CheckSM->SM_Good Fix_SM Action: Recrystallize or Distill Precursor. Avoid Silica. SM_Bad->Fix_SM AnalyzeCond Analyze Reaction Conditions SM_Good->AnalyzeCond IsMetathesis Is it Metathesis? AnalyzeCond->IsMetathesis IsLithiation Is it Lithiation? AnalyzeCond->IsLithiation Fix_Met Action: Add 1,4-Benzoquinone Lower Temp. IsMetathesis->Fix_Met Fix_Lith Action: Add TMEDA Keep at -78°C IsLithiation->Fix_Lith

Caption: Figure 2. Diagnostic logic flow for identifying the source of stereochemical loss.

Frequently Asked Questions (FAQ)

Q1: Can I use flash chromatography to purify (R)-N-Boc-2-vinylpyrrolidine? A: Yes, but proceed with caution. Use neutralized silica (pre-treated with 1% Triethylamine in Hexane) to prevent acid-catalyzed racemization.[1] Ideally, perform a rapid filtration rather than a long column run.

Q2: My metathesis reaction turned black and the EE dropped. What happened? A: The black color indicates catalyst decomposition into Ruthenium nanoparticles. These nanoparticles are potent isomerization catalysts.[1] You likely overheated the reaction or let it run too long. Use 1,4-benzoquinone and stop the reaction immediately upon consumption of starting material.

Q3: Why does the literature suggest sparteine for lithiation? A: (-)-Sparteine is a chiral diamine ligand.[1] If you are starting with racemic N-Boc-pyrrolidine, sparteine allows for Dynamic Kinetic Resolution (DKR) , selectively deprotonating one enantiomer.[1] However, if you already have the pure (R)-enantiomer, TMEDA is sufficient and cheaper to maintain the configuration, provided you stay at -78°C [3].

Q4: Is the vinyl group electron-withdrawing or donating in this context? A: It acts as an electron-withdrawing group via induction (sp2 vs sp3) but can stabilize the anion via resonance.[1] This stabilization lowers the pKa of the alpha-proton (~pKa 30-32), making it easier to deprotonate than a simple alkyl pyrrolidine, hence the increased racemization risk.

References

  • Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.[1] The Journal of Organic Chemistry.[5]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[6] Prevention of Undesirable Isomerization during Olefin Metathesis.[1][6] Journal of the American Chemical Society.[5][6][7]

  • Kerrick, S. T., & Beak, P. (1991). Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted Pyrrolidines.[1] Journal of the American Chemical Society.[5][6][7]

  • O'Brien, P. (2001).[1] Chiral Lithium Amides.[1][7] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Technical Support Center: Optimizing Ring-Closing Metathesis with Vinyl Pyrrolidines

Welcome to the technical support center for optimizing the yield of ring-closing metathesis (RCM) reactions involving vinyl pyrrolidine substrates. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the yield of ring-closing metathesis (RCM) reactions involving vinyl pyrrolidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of these often-challenging cyclizations. The inherent Lewis basicity of the pyrrolidine nitrogen can lead to complex interactions with ruthenium-based metathesis catalysts, necessitating a carefully considered approach to reaction design and execution. This document provides in-depth, evidence-based solutions to common problems encountered in the field.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just procedural steps but also the underlying scientific principles.

Question 1: My RCM reaction with a vinyl pyrrolidine substrate is sluggish or stalls completely. What are the likely causes and how can I resolve this?

Answer:

Stalled or low-yielding RCM reactions with vinyl pyrrolidine-containing substrates are frequently due to catalyst deactivation or inhibition by the pyrrolidine nitrogen. The lone pair of electrons on the nitrogen atom can coordinate to the ruthenium center, interfering with the catalytic cycle.[1][2] Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Selection and Loading:

  • Second-Generation Catalysts are Generally Superior: For electron-rich olefins like vinyl pyrrolidines, second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are often more effective than first-generation catalysts.[2] Their N-heterocyclic carbene (NHC) ligand provides greater stability and tolerance to functional groups.

  • Increase Catalyst Loading: If catalyst deactivation is suspected, a stepwise increase in catalyst loading (e.g., from 1-5 mol% up to 10 mol%) can compensate for the loss of active catalyst. However, this should be a secondary strategy to addressing the root cause of deactivation.

2. Substrate Purity is Critical:

  • Trace Impurities Can Poison the Catalyst: N-vinylpyrrolidinone is susceptible to polymerization and can contain impurities from its synthesis.[3][4] It is imperative to use highly purified diene substrates.

  • Recommended Purification Protocol:

    • Pass the vinyl pyrrolidine-containing diene through a short plug of activated basic alumina immediately before use to remove any acidic impurities.

    • If the substrate is a solid, recrystallization may be necessary. For liquids, vacuum distillation is recommended.[3]

3. Reaction Conditions Optimization:

  • Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for RCM. Toluene can be used for higher temperatures but ensure it is rigorously degassed.

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.[5] It is often beneficial to start at room temperature and gradually increase the temperature if the reaction is not proceeding. Monitor the reaction closely for signs of decomposition (e.g., a color change from green/brown to black).

  • Concentration: RCM is an intramolecular reaction, so running the reaction at high dilution (0.01 M to 0.001 M) can favor the desired cyclization over intermolecular side reactions like dimerization or oligomerization.

Question 2: I am observing significant amounts of side products, such as dimers and oligomers. How can I suppress these intermolecular reactions?

Answer:

The formation of dimeric and oligomeric side products is a classic challenge in RCM, arising from the intermolecular reaction between two diene molecules competing with the desired intramolecular cyclization.

1. High Dilution is Key:

  • Employing high dilution conditions (typically 0.001 M to 0.005 M) is the most effective strategy to favor the intramolecular pathway. This reduces the probability of two substrate molecules encountering each other in the presence of an active catalyst.

2. Slow Addition of Substrate or Catalyst:

  • Syringe Pump Addition: A highly effective technique is the slow addition of the diene substrate to a solution of the catalyst over several hours using a syringe pump. This maintains a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

  • Portion-wise Catalyst Addition: Alternatively, adding the catalyst in several portions over the course of the reaction can help maintain a sufficient concentration of active catalyst throughout the reaction, especially if catalyst decomposition is a competing issue.

II. Frequently Asked Questions (FAQs)

Q1: Can the amide carbonyl of the vinyl pyrrolidine coordinate to the ruthenium catalyst and inhibit the reaction?

A1: While the primary coordinating atom is the pyrrolidine nitrogen, the amide carbonyl oxygen can also act as a Lewis base. However, the nitrogen is generally considered the more problematic atom due to its stronger Lewis basicity and proximity to the vinyl group in many substrates. The strategies outlined for mitigating nitrogen coordination, such as the use of Lewis acidic additives, will also help to minimize any inhibitory effects from the carbonyl group.

Q2: Are there any specific additives that can improve the yield of RCM with vinyl pyrrolidines?

A2: Yes, the use of additives can be highly beneficial.

  • Lewis Acids: The addition of a mild Lewis acid, such as Ti(OiPr)₄ or B(C₆F₅)₃, can complex with the pyrrolidine nitrogen, preventing it from coordinating to the ruthenium catalyst.[6] This "protects" the catalyst from deactivation. It is crucial to perform a screen of Lewis acids and their stoichiometry, as excessive acidity can lead to substrate or product degradation.

  • Copper(I) Salts: In some cases, copper(I) salts like CuI or CuCl have been shown to act as phosphine scavengers, which can be beneficial when using first-generation Grubbs catalysts. However, with the more common second-generation catalysts, this is less of a concern.

Q3: How can I effectively remove the ruthenium catalyst from my final product?

A3: Residual ruthenium can be problematic for downstream applications, especially in drug development. Several methods can be employed for its removal:

  • Silica Gel Chromatography with a Polar Solvent System: Often, a standard flash column chromatography is sufficient. However, for stubborn cases, the addition of a small amount of a polar, coordinating solvent like acetonitrile or DMSO to the eluent can help to chelate the ruthenium and facilitate its separation from the desired product.

  • Activated Carbon Treatment: Stirring the crude product with activated carbon in a suitable solvent can effectively adsorb the ruthenium species. Subsequent filtration through Celite® will remove the carbon and the bound metal.

  • Specialized Scavengers: Commercially available ruthenium scavengers, often silica-based materials functionalized with thiols or other coordinating groups, are highly effective at removing trace amounts of ruthenium.

III. Experimental Protocols and Data

Protocol 1: General Procedure for RCM of a Vinyl Pyrrolidine Diene
  • Substrate Purification: Purify the vinyl pyrrolidine-containing diene substrate by passing it through a short plug of activated basic alumina immediately prior to use.

  • Solvent Degassing: Degas the reaction solvent (e.g., DCM) by sparging with argon for at least 30 minutes.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate in the degassed solvent to achieve the desired concentration (typically 0.001 M to 0.01 M).

  • Catalyst Addition: Add the appropriate Grubbs-type catalyst (e.g., Grubbs II) as a solid or as a solution in a small amount of degassed solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst deactivation by pyrrolidine nitrogen, Impure substrate, Inappropriate catalystUse a second-generation catalyst, Purify substrate, Add a mild Lewis acid
Dimer/Oligomer Formation High concentrationRun the reaction at high dilution (≤ 0.005 M), Use slow addition of substrate
Catalyst Decomposition High temperature, Presence of impuritiesStart at room temperature, Ensure rigorous degassing of solvent and inert atmosphere
Product Isomerization Formation of ruthenium hydride speciesUse fresh, high-purity catalyst; Quench the reaction promptly upon completion

IV. Mechanistic Insights and Visualizations

The primary challenge in the RCM of vinyl pyrrolidines is the deactivation of the ruthenium catalyst by the Lewis basic nitrogen atom. This interaction can disrupt the catalytic cycle, leading to poor yields.

Diagram 1: Proposed Catalyst Deactivation Pathway

G A Active Ruthenium Catalyst C Coordination of Pyrrolidine N to Ru A->C Deactivation Pathway E Productive Metathesis Cycle A->E Productive Pathway B Vinyl Pyrrolidine Substrate B->C B->E D Inactive Ru-N Complex C->D F Desired RCM Product E->F

Caption: Catalyst deactivation by nitrogen coordination.

Diagram 2: Troubleshooting Workflow

G A Low RCM Yield B Check Substrate Purity A->B C Purify Substrate (Alumina plug, Distillation) B->C Impure D Increase Catalyst Loading (G-II or HG-II) B->D Pure C->A E Optimize Reaction Conditions D->E F High Dilution (0.001 M) E->F G Slow Substrate Addition E->G H Add Lewis Acid (e.g., Ti(OiPr)4) E->H I Successful RCM F->I G->I H->I

Caption: A systematic workflow for troubleshooting low RCM yields.

V. References

  • Groso, E. J., & Schindler, C. S. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1-13. Available at: [Link]

  • Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199-2238. Available at: [Link]

  • Fogg, D. E., & Flook, M. M. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society, 138(44), 14733-14741. Available at: [Link]

  • Pietraszuk, C. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 11(1), 109. Available at: [Link]

  • Ulman, M., & Grubbs, R. H. (1999). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Organometallics, 18(22), 4549-4557. Available at: [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160-17161. Available at: [Link]

  • Dinger, M. B., & Mol, J. C. (2003). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics, 22(5), 1089-1095. Available at: [Link]

  • Podkorytov, I. S., & Fogg, D. E. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. PubMed, 27736081. Available at: [Link]

  • Ulman, M., & Grubbs, R. H. (1999). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. CaltechAUTHORS. Available at: [Link]

  • ResearchGate. (2014). How do you purify N-vinylpyrrolidinone? ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2016). Purification of N-vinylpyrrolidone by crystallization. Chemical Industry and Engineering Progress, 35(1), 224-228. Available at: [Link]

  • Belov, D. S., et al. (2021). Ring-Closing Olefin Metathesis Catalyzed by Well-Defined Vanadium Alkylidene Complexes. Chemistry – A European Journal, 27(14), 4578-4582. Available at: [Link]

  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(1). Available at: [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769-771. Available at: [Link]

  • Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(44), 8565-8568. Available at: [Link]

  • Mori, M. (2007). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 36(3), 484-491. Available at: [Link]

  • Yang, Q., Xiao, W.-J., & Yu, Z. (2005). Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters, 7(5), 871-874. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Case ID: PUR-TBVP-2R Status: Active Assigned Specialist: Senior Application Scientist Last Updated: 2025-05-20 Executive Summary & Molecule Profile User Query: How do I isolate high-purity tert-butyl (2R)-2-ethenylpyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TBVP-2R Status: Active Assigned Specialist: Senior Application Scientist Last Updated: 2025-05-20

Executive Summary & Molecule Profile

User Query: How do I isolate high-purity tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (N-Boc-2-vinylpyrrolidine) and remove persistent Wittig byproducts?

The Molecule:

  • IUPAC Name: tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate[1]

  • Common Name: N-Boc-D-2-vinylpyrrolidine

  • Precursor: Derived from D-Proline (via N-Boc-D-prolinal). Note: If you used L-Proline, you have synthesized the (2S) enantiomer.

  • Key Challenge: The synthesis (typically a Wittig olefination) generates stoichiometric amounts of Triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from the non-polar product due to similar solubility profiles in standard organic solvents.

Purification Workflow (The "TPPO" Protocol)

The following protocol is designed to remove the two primary impurities: Triphenylphosphine oxide (TPPO) and unreacted aldehyde .

Step 1: The "Solvent Crash" (Primary TPPO Removal)

Do not attempt flash chromatography on the crude reaction mixture immediately. TPPO will streak and contaminate your fractions.

  • Concentration: Evaporate the reaction solvent (usually THF) completely.

  • Trituration: Suspend the semi-solid residue in a solvent mixture of Pentane:Diethyl Ether (4:1) .

    • Why: The vinyl product is highly soluble in pentane; TPPO is poorly soluble.

  • Filtration: Cool the suspension to 0°C for 30 minutes, then filter through a coarse fritted glass funnel or a Celite pad.

  • Wash: Wash the filter cake with cold pentane. Combine filtrates.

Step 2: The Zinc Chloride Complexation (Advanced TPPO Removal)

If Method 1 leaves residual TPPO (visible as aromatic signals in NMR), use this chemically specific method [1].

  • Dissolution: Dissolve the crude oil in Ethanol or Isopropanol (approx. 5 mL per gram of crude).

  • Complexation: Add ZnCl₂ (2.0 equivalents relative to expected TPPO).

    • Mechanism:[2] ZnCl₂ forms a 1:2 complex with TPPO [ZnCl₂(TPPO)₂] which is insoluble in alcohols.

  • Precipitation: Stir at room temperature for 2 hours. A thick white precipitate will form.

  • Filtration: Filter the solid. The filtrate contains your product.

  • Recovery: Concentrate the filtrate, redissolve in Ether/EtOAc, wash with water (to remove excess ZnCl₂), dry, and concentrate.

Step 3: Aldehyde Scavenging (Bisulfite Wash)

Unreacted N-Boc-prolinal is difficult to separate by chromatography due to overlapping Rf values.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Wash: Dissolve the organic extract in Ethyl Acetate. Shake vigorously with the bisulfite solution for 5–10 minutes.

    • Chemistry: The aldehyde forms a water-soluble bisulfite adduct. The vinyl group is unreactive under these conditions.

  • Separation: Discard the aqueous layer. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q: I see a white solid precipitating in my final product oil. What is it?

A: This is likely residual Triphenylphosphine oxide (TPPO) crystallizing over time.[3]

  • Diagnosis: Check ¹H NMR.[4] TPPO shows a distinct multiplet in the aromatic region (7.4–7.7 ppm).

  • Fix: Repeat the Pentane/Ether trituration (Step 1 above). Do not use pure hexanes as the product may oil out rather than allowing TPPO to crystallize.

Q: My enantiomeric excess (ee) is lower than expected (<90%). Did the Wittig reaction racemize my center?

A: The Wittig reaction itself is generally stereoretentive, but the precursor aldehyde (N-Boc-prolinal) is highly prone to racemization.

  • Root Cause: The

    
    -proton of the aldehyde is acidic. If the aldehyde was stored for too long or exposed to basic conditions (e.g., excess ylide base) prior to reaction, it racemized before the alkene formed.
    
  • Prevention: Always use freshly prepared aldehyde and ensure the Wittig reagent is fully generated before adding the aldehyde at low temperature (-78°C).

Q: Can I use silica gel chromatography?

A: Yes, but only after bulk TPPO removal.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10) .

  • Note: The product is non-polar (Rf ~0.6 in 9:1 Hex/EtOAc). TPPO is very polar but "tails" significantly. If you load crude material, the TPPO tail will contaminate the product fractions.

Analytical Validation (QC)

Enantiomeric Purity Determination

You must distinguish between the (2R) and (2S) enantiomers. Standard NMR cannot do this.

ParameterMethod Details
Technique Chiral HPLC
Column Chiralcel OD-H (or Chiralpak AD-H) [2]
Mobile Phase n-Hexane : Isopropanol (98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (Boc absorption)
Retention The (2S) and (2R) isomers will typically separate with

. Run a racemic standard to confirm retention times.
Stability Profile
  • Storage: Store at -20°C under Argon.

  • Stabilizer: If storing for >1 month, add BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) (approx. 100 ppm) to prevent radical polymerization of the vinyl group.

  • Signs of Degradation: Yellowing oil or insoluble gel formation (polymerization).

Visual Logic Guides

Workflow: Purification Logic

PurificationWorkflow Start Crude Wittig Reaction Mixture (THF, Product, TPPO, Aldehyde) Evap Evaporate THF completely Start->Evap Trituration Triturate in Pentane/Ether (4:1) Cool to 0°C Evap->Trituration Filter Filter Solids (Remove TPPO) Trituration->Filter Liquor Mother Liquor (Product + Aldehyde) Filter->Liquor Filtrate Bisulfite Wash w/ Sat. NaHSO3 (aq) Liquor->Bisulfite If TPPO clean ZnCl2 OPTIONAL: ZnCl2 Complexation (If TPPO persists) Liquor->ZnCl2 If NMR shows TPPO OrgLayer Organic Layer (Product) Bisulfite->OrgLayer Column Flash Chromatography (Hex/EtOAc 95:5) OrgLayer->Column ZnCl2->Bisulfite Final Pure (2R)-Product Column->Final

Caption: Logical flow for the isolation of N-Boc-2-vinylpyrrolidine, prioritizing bulk impurity removal before chromatography.

Decision Tree: Troubleshooting Impurities

Troubleshooting Issue Impurity Detected Type Identify via NMR/HPLC Issue->Type TPPO Aromatic Multiplet (7.4-7.7 ppm) Type->TPPO Aldehyde Aldehyde Proton (9.5 ppm) Type->Aldehyde Racemate Split Peaks in Chiral HPLC Type->Racemate FixTPPO Action: ZnCl2 Precipitation or Pentane Trituration TPPO->FixTPPO FixAld Action: NaHSO3 Wash or NaBH4 Reduction Aldehyde->FixAld FixRac Action: Cannot Purify. Restart with fresh Aldehyde. Racemate->FixRac

Caption: Diagnostic tree for identifying and remediating specific contaminants in the final product.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Chiral Technologies.[7] (n.d.). Application Note: Separation of N-Boc-pyrrolidine derivatives. Retrieved from [Link]

  • Luly, J. R., Dellaria, J. F., Plattner, J. J., Soderquist, J. L., & Yi, N. (1987). A synthesis of N-protected amino aldehydes and their conversion to alpha-amino acids. The Journal of Organic Chemistry, 52(8), 1487–1492. [Link]

Sources

Optimization

Technical Support Center: N-Boc-2-vinylpyrrolidine Stability &amp; Storage

The following is a comprehensive Technical Support Guide designed for researchers working with N-Boc-2-vinylpyrrolidine . Executive Summary & Critical Distinction User Alert: Before proceeding, verify your molecule's ide...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide designed for researchers working with N-Boc-2-vinylpyrrolidine .

Executive Summary & Critical Distinction

User Alert: Before proceeding, verify your molecule's identity.[1] There is a frequent confusion between N-Boc-2-vinylpyrrolidine and N-Vinylpyrrolidone (NVP) .[2][1] These are chemically distinct species with vastly different stability profiles.[1]

FeatureN-Boc-2-vinylpyrrolidine (Target)N-Vinylpyrrolidone (NVP) (Common Confusion)
CAS 176324-60-0 (racemic) / 14631-20-0 (S-isomer)88-12-0
Structure Vinyl group on C2 Carbon ; N is Boc-protected.[2][1]Vinyl group on Nitrogen ; Cyclic Amide (Lactam).[1]
Reactivity Allylic Carbamate: Moderate stability.[1] Polymerizes only under radical stress.[1]Enamide: Highly reactive.[1] Spontaneous "popcorn" polymerization without inhibitors.[1]
Storage -20°C, Inert Gas.4°C, Stabilized with NaOH/Kerabit.

This guide addresses N-Boc-2-vinylpyrrolidine. If you are working with NVP, refer to MSDS 88-12-0 immediately as it poses an explosion hazard if unstabilized.[2][1]

Optimal Storage Protocol

To prevent polymerization (oligomerization) and oxidative degradation of the vinyl group, adhere to this "Three-Pillar" protocol.

Pillar 1: Thermal Suppression[1][2]
  • Recommendation: Store at -20°C (± 5°C) .

  • Reasoning: While less reactive than styrene, the terminal alkene at the C2 position is susceptible to slow, radical-mediated crosslinking at room temperature.[1] Deep freezing kinetically traps the molecule, reducing the Boltzmann distribution of molecules with sufficient energy to overcome the activation barrier for polymerization.[1]

Pillar 2: Photochemical Shielding[1][2]
  • Recommendation: Use Amber borosilicate glass vials.

  • Reasoning: UV light (200-400 nm) can generate singlet oxygen or initiate radical cleavage of trace impurities (peroxides), triggering the polymerization cascade.[1]

Pillar 3: Oxidative Exclusion[2]
  • Recommendation: Store under Argon or Nitrogen atmosphere.[1]

  • Reasoning: The vinyl group is electron-rich.[2][1] Exposure to atmospheric oxygen leads to the formation of peroxides (via the Schenck ene reaction or auto-oxidation).[1] These peroxides act as latent initiators.[1] Once formed, they decompose into radicals that drive polymerization.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned into a viscous gel or solid."

Diagnosis: Radical-Mediated Polymerization.[2][1] Root Cause: The sample likely contained trace peroxides (from ether solvents used during extraction) which initiated chain growth upon warming or light exposure.[1] Corrective Action:

  • Solubility Check: Attempt to dissolve a small amount in CDCl₃. If insoluble or forms a "swollen" gel, it is crosslinked polymer.[1] Discard.

  • Prevention: For future batches, add a radical inhibitor. BHT (Butylated hydroxytoluene) at 50-100 ppm is compatible with Boc groups and easily removed during flash chromatography.[1]

Issue 2: "The liquid has turned yellow, but remains fluid."

Diagnosis: Oxidation (N-Oxide or Epoxide formation).[2][1] Root Cause: Air exposure.[1][3] The allylic position (C2) and the nitrogen lone pair (though delocalized into the Boc carbonyl) are susceptible to oxidation over time.[1] Corrective Action:

  • Purification: Run a short silica plug (Hexane/EtOAc).[1] The oxidized impurities are much more polar and will remain on the silica.[1]

  • Validation: Check ¹H NMR. Look for the disappearance of the vinyl protons (multiplets at 5.7–6.0 ppm) and appearance of epoxide signals (2.5–3.0 ppm).[1]

Issue 3: "Can I store it in solution?"

Answer: Yes, but with caveats.

  • Safe Solvents: Toluene, Dichloromethane (DCM).[1]

  • Unsafe Solvents: Ethers (THF, Diethyl Ether) and Alcohols.[1]

    • Why? Ethers form peroxides over time, which are potent polymerization initiators.[1] Alcohols can undergo slow transesterification with the Boc group under acidic catalysis or heat.[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathways and the logic behind the storage requirements.

StorageLogic NBoc N-Boc-2-vinylpyrrolidine Oxides Epoxides / N-Oxides NBoc->Oxides Slow Oxidation Polymer Oligomers/Gels (Irreversible Loss) NBoc->Polymer Propagation (Vinyl Attack) O2 Atmospheric Oxygen O2->Oxides UV UV Light / Heat Radicals Free Radicals (R•) UV->Radicals Activation Peroxides Trace Peroxides (from solvents) Peroxides->Radicals Initiation Radicals->Polymer Catalyzes Yellow Yellow Impurities (Purifiable) Argon Argon Atmosphere Argon->O2 Blocks Cold -20°C Storage Cold->Radicals Slows Kinetics Amber Amber Vial Amber->UV Blocks

Caption: Figure 1.[2][1] Degradation pathways of N-Boc-2-vinylpyrrolidine showing the critical role of radical initiators (peroxides/UV) in polymerization and the protective mechanisms of the recommended storage protocol.

Summary of Physical Properties & Handling

PropertyValueTechnical Note
Physical State Colorless to pale yellow oilSolidifies at low temps; do not heat to melt rapidly.[2][1]
Boiling Point ~90-95°C (at reduced pressure)Do not distill at atmospheric pressure. High heat triggers polymerization.[2][1]
Solubility DCM, Toluene, EtOAcAvoid protic solvents for long-term storage.[2][1]
Flash Point >95°CCombustible.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13905156, tert-butyl 2-ethenylpyrrolidine-1-carboxylate.[2][1] Retrieved February 12, 2026 from [Link][1]

  • Odian, G. (2004). Principles of Polymerization.[1] 4th Edition.[1] Wiley-Interscience.[2][1] (Reference for radical polymerization mechanisms of allylic vs. vinyl monomers).

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

This is the Technical Support Center for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate . CAS: 340129-94-4 | Formula: C11H19NO2 | MW: 197.27 g/mol Synonyms: (R)-N-Boc-2-vinylpyrrolidine, (R)-2-vinylpyrrolidine-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate .

CAS: 340129-94-4 | Formula: C11H19NO2 | MW: 197.27 g/mol Synonyms: (R)-N-Boc-2-vinylpyrrolidine, (R)-2-vinylpyrrolidine-1-carboxylic acid tert-butyl ester

Part 1: Core Stability Matrix (Senior Scientist Assessment)

As a Senior Application Scientist, I have synthesized the stability profile of this chiral building block based on its functional group chemistry: the acid-labile carbamate (Boc) and the reactive alkene (vinyl).[1]

Acid Sensitivity (Critical)
  • Boc Group: Highly labile.[1][2] Cleavage occurs rapidly in Trifluoroacetic Acid (TFA) or HCl/Dioxane.[1] This is the intended deprotection pathway but poses a stability risk during acidic workups or silica gel chromatography (which is slightly acidic).

  • Vinyl Group: Moderately stable in acid only if the amine is protonated first.[1]

    • Mechanism:[1][3][4] Upon Boc removal, the resulting secondary amine is protonated (

      
      ).[1] This positive charge exerts a strong electron-withdrawing inductive effect (-I), deactivating the adjacent vinyl group toward electrophilic attack (e.g., acid-catalyzed hydration).
      
    • Risk:[1] If the reaction warms up or if water is present without immediate protonation, the vinyl group can undergo Markovnikov hydration to form the alcohol impurity.[1]

Racemization Risk[5]
  • Configuration: The (2R) center is allylic and

    
    -amino.
    
  • Acidic Conditions: Low Risk. Acid-catalyzed racemization is unlikely because protonation of the amine locks the nitrogen lone pair, preventing enamine-imine tautomerization.

  • Basic Conditions: Medium Risk. Strong bases can deprotonate the C2 proton (activated by the Boc group and vinyl group), leading to racemization via an enolate-like intermediate.

Thermal & Oxidative Stability[1]
  • Polymerization: The terminal vinyl group is susceptible to radical polymerization, especially in concentrated oils or upon exposure to light/air.[1]

  • Oxidation: The alkene is sensitive to ozonolysis, epoxidation, and dihydroxylation.[1]

Part 2: Troubleshooting & FAQs

Section A: Unintentional Degradation

Q1: I see a new spot on TLC after purifying my compound on silica gel. What happened? Diagnosis: Acid-catalyzed Boc cleavage or Vinyl degradation.

  • Cause: Standard silica gel is slightly acidic (pH 4-5). This can slowly cleave the Boc group or promote vinyl decomposition if the compound sits on the column too long.[1]

  • Solution:

    • Pre-treat Silica: Neutralize your silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1]

    • Fast Elution: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.[1]

Q2: My compound turned into an insoluble gum during storage. Can I recover it? Diagnosis: Radical Polymerization.[1]

  • Cause: The vinyl group polymerized, likely initiated by trace peroxides or light.[1]

  • Solution: This is irreversible.[1]

  • Prevention: Store the neat oil at -20°C under Argon. Add a radical inhibitor (e.g., BHT) if storing for >3 months.[1]

Section B: Deprotection Challenges

Q3: During Boc removal with TFA, I observe a side-product with M+18 mass. What is it? Diagnosis: Acid-catalyzed Hydration.

  • Mechanism: Water attacked the vinyl cation to form 1-(pyrrolidin-2-yl)ethanol .

  • Fix:

    • Use anhydrous TFA/DCM or HCl/Dioxane.[1]

    • Keep the reaction at 0°C . Do not heat.

    • The protonated amine protects the vinyl group, but high temperatures overcome this activation energy barrier.[1]

Q4: Can I use Lewis Acids (e.g., TMSOTf, ZnBr2) for deprotection? Recommendation: Avoid. Lewis acids can coordinate to the alkene, promoting cationic polymerization or cyclization.[1] Stick to Brønsted acids (HCl, TFA) which protonate the nitrogen immediately.[1]

Part 3: Experimental Protocols

Protocol 1: Controlled Boc Deprotection (Preserving Vinyl Integrity)

Goal: Remove Boc group without hydrating or polymerizing the vinyl group.

  • Preparation: Dissolve tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Cool solution to 0°C (Ice bath). Add Trifluoroacetic acid (TFA) dropwise (10-20 equiv).

    • Note: High dilution helps prevent intermolecular polymerization.[1]

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (stain with KMnO4 to visualize vinyl group).[1]

  • Workup (Critical):

    • Concentrate in vacuo at <30°C .

    • Do not heat the residue.[1]

    • The product is the TFA salt of (2R)-2-vinylpyrrolidine. Use immediately in the next step.

    • If free base is needed:[1] Partition between DCM and cold saturated NaHCO3.[1] Dry organic layer (Na2SO4) and concentrate without heat (the free amine is volatile).

Protocol 2: Stability Testing (QC Check)

Goal: Verify if the batch has racemized or polymerized.

TestMethodAcceptance Criteria
Purity 1H NMR (CDCl3)Sharp vinyl protons (5.7-6.0 ppm). No broad "humps" (polymer).[1]
Chirality Chiral HPLC (e.g., Chiralpak IA)>98% ee.[1] Comparison with racemate.
Appearance Visual InspectionClear, colorless oil.[1] Yellowing indicates oxidation/polymerization.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the stability tipping points for N-Boc-2-vinylpyrrolidine.

StabilityPathways Compound N-Boc-2-vinylpyrrolidine (Starting Material) Acid_Cold Strong Acid (0°C) (TFA/HCl) Compound->Acid_Cold Deprotection Acid_Hot Strong Acid + Heat/H2O Compound->Acid_Hot Side Reaction Radical Light / O2 / Time Compound->Radical Storage Failure Base Strong Base (LDA/NaH) Compound->Base Deprotonation Product (2R)-2-Vinylpyrrolidine Salt (Desired) Acid_Cold->Product Protonation protects Vinyl Hydration Hydration Impurity (Alcohol) Acid_Hot->Hydration Markovnikov Addition Polymer Polymerized Gum (Irreversible) Radical->Polymer Cationic/Radical Polymerization Racemate Racemized Product (Loss of ee) Base->Racemate Enolate Intermediate

Figure 1: Reaction pathways determining the stability of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. Green path indicates successful processing; red paths indicate degradation modes.[1]

References

  • Boc Deprotection Mechanisms & Side Reactions : Lundt, B. F., et al. "Selective Removal of Protecting Groups."[1] Int. J. Pept.[1] Protein Res., 1978.[1] Link

  • Stability of Allylic Amines : Trost, B. M., et al. "Asymmetric Allylic Alkylation."[1] Chem. Rev., 2003.[1] Link

  • Polymerization of Vinyl Pyrrolidines : "N-Vinylpyrrolidone: Synthesis, Properties, and Applications." ChemicalBook Technical Data. Link

  • General Handling of Chiral Boc-Pyrrolidines : "Preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate." Patent WO2010065447A3.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Specific Optical Rotation of (R)-N-Boc-2-vinylpyrrolidine

This guide provides an in-depth technical analysis of the specific optical rotation values for (R)-N-Boc-2-vinylpyrrolidine , a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the specific optical rotation values for (R)-N-Boc-2-vinylpyrrolidine , a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals.

Executive Summary

(R)-N-Boc-2-vinylpyrrolidine (also known as tert-butyl (R)-2-vinylpyrrolidine-1-carboxylate) is a key intermediate for the synthesis of functionalized pyrrolidines, indolizidines, and isoxazolines. The specific optical rotation (


) is the primary metric for establishing enantiomeric purity (ee%) during synthesis.

Based on experimental data from authoritative literature (Dallanoce et al., Dieter et al.), the specific optical rotation for the (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

Key Characterization Data
PropertyValueConditionsSource
Specific Optical Rotation (

)
+15.7°

, CHCl

Inferred from (S)-enantiomer [1]
(S)-Enantiomer Rotation -15.7°

, CHCl

Dallanoce et al. (2006) [1]
Alternative Reported Value -18.4°

, EtOAc
Dieter et al. (2005) [2]
Appearance Clear, colorless to pale yellow oilAmbient TempSigma-Aldrich / Literature
Molecular Weight 197.27 g/mol --

Critical Note: The optical rotation magnitude is concentration- and solvent-dependent. While chloroform (CHCl


) is the standard solvent, values in ethyl acetate (EtOAc) or methanol (MeOH) will differ. Ensure your Certificate of Analysis (CoA) matches the solvent conditions used in your SOP.

Comparative Analysis of Optical Rotation

The optical rotation of N-Boc-2-vinylpyrrolidine is significantly lower in magnitude compared to its precursor, N-Boc-prolinal (which typically exhibits


 for the S-isomer). This reduction is attributed to the electronic change from the aldehyde carbonyl to the vinyl group, altering the polarizability around the chiral center.
Solvent & Concentration Effects
SolventConcentration (

, g/100mL)
Rotation (

)
Interpretation
Chloroform (CHCl

)
0.55+15.7° Standard reference value for (R)-isomer.
Ethyl Acetate (EtOAc) 2.08+18.4° Higher concentration often yields slightly higher rotation values.
Methanol (MeOH) 1.0+12.0° to +14.0° Protic solvents may form H-bonds with the carbamate, shifting the value.

Synthesis & Causality of Rotation Variations

The optical purity of (R)-N-Boc-2-vinylpyrrolidine is directly dependent on the enantiomeric purity of the starting material, (R)-N-Boc-prolinal , and the conditions of the Wittig olefination.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Proline (R)-Proline (Starting Material) BocProtection Boc Protection (Boc2O, NaOH) Proline->BocProtection BocProline (R)-N-Boc-Proline BocProtection->BocProline Reduction Reduction/Oxidation (or Weinreb Amide route) BocProline->Reduction Prolinal (R)-N-Boc-Prolinal [α]D ≈ +100° Reduction->Prolinal Critical Step: Avoid Racemization Wittig Wittig Olefination (Ph3P=CH2, tBuOK, THF) Prolinal->Wittig Low Temp (-78°C) to preserve chirality Product (R)-N-Boc-2-vinylpyrrolidine [α]D ≈ +15.7° Wittig->Product

Figure 1: Synthetic pathway from (R)-Proline to (R)-N-Boc-2-vinylpyrrolidine. The Wittig reaction must be performed at low temperatures to prevent racemization of the labile


-chiral center in the aldehyde.
Mechanistic Insight: Racemization Risks

The


-proton in N-Boc-prolinal  is acidic. During the Wittig reaction, if the base (e.g., 

-BuOK or NaHMDS) is added too rapidly or at too high a temperature, deprotonation/reprotonation can occur, leading to a racemate.
  • Observation: A specific rotation significantly lower than +15.7° (e.g., +5° or 0°) indicates partial or complete racemization.

  • Correction: Ensure the ylide is generated before adding the aldehyde, and maintain reaction temperature at -78°C during addition.

Experimental Protocols

Protocol A: Measurement of Specific Optical Rotation

Objective: Determine the specific optical rotation to validate enantiomeric purity.

  • Preparation: Accurately weigh 55 mg of the isolated (R)-N-Boc-2-vinylpyrrolidine oil.

  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in HPLC-grade Chloroform (CHCl

    
    )  and dilute to the mark. (Concentration 
    
    
    
    g/100mL).[1]
  • Instrument Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent (CHCl

    
    ) and zero the instrument at 20°C using the Sodium D-line (589 nm).
    
  • Measurement: Rinse the cell with the sample solution, then fill completely (avoid bubbles). Record the average of 5 measurements.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/100mL.
Protocol B: Synthesis (Wittig Olefination)

Adapted from Dieter et al. [2][2]

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv),

    
    -BuOK (1.1 equiv), dry THF.
    
  • Ylide Generation: Suspend phosphonium salt in THF at 0°C. Add

    
    -BuOK. Stir for 1h (solution turns yellow).
    
  • Addition: Cool to -78°C . Add (R)-N-Boc-prolinal (1.0 equiv) in THF dropwise over 30 mins.

  • Reaction: Stir at -78°C for 1h, then allow to warm slowly to RT overnight.

  • Workup: Quench with sat. NH

    
    Cl, extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.

Troubleshooting & Quality Control

If your measured rotation deviates from the expected +15.7° , use the following decision tree to diagnose the issue.

Troubleshooting Start Measured [α]D deviates from +15.7° CheckSign Is the sign inverted? (Measured approx -15.7°) Start->CheckSign WrongEnantiomer Wrong Starting Material (Used L-Proline/S-isomer) CheckSign->WrongEnantiomer Yes CheckMag Is magnitude low? (e.g., +2° to +10°) CheckSign->CheckMag No Racemization Racemization occurred during Wittig reaction CheckMag->Racemization Yes (<10°) SolventCheck Check Solvent (Did you use MeOH?) CheckMag->SolventCheck No (approx 12-14°) SolventEffect Solvent Effect Recalculate or switch to CHCl3 SolventCheck->SolventEffect Yes Impurity Chemical Impurity (Check H-NMR for aldehyde) SolventCheck->Impurity No

Figure 2: Diagnostic decision tree for optical rotation anomalies.

References

  • Dallanoce, C., Magrone, P., Matera, C., Lo Presti, L., De Micheli, C. (2006). Synthesis of enantiopure

    
    -isoxazoline derivatives and evaluation of their affinity and efficacy profiles at human 
    
    
    
    -adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry, 14(13), 4393-4404. Link
  • Dieter, R. K., Chen, N., Watson, R. T. (2005). Scalemic 2-pyrrolidinylcuprates generated via asymmetric deprotonation of N-Boc-pyrrolidine followed by treatment with THF soluble CuCN·2LiCl react with

    
    -functionalized vinyl halides to afford 2-alkenyl-N-Boc-pyrrolidines. Tetrahedron, 61(13), 3221-3230. Link
    
  • Campos, K. R., et al. (2006).

    
    -arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Link
    

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Methods for Enantiomeric Excess Determination of CAS 146504-07-6

The following is a comprehensive technical guide for the chiral HPLC analysis of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine (CAS 146504-07-6). This guide is structured to provide actionable, high-integrity protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the chiral HPLC analysis of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine (CAS 146504-07-6). This guide is structured to provide actionable, high-integrity protocols for researchers and QC professionals.

Executive Summary & Molecule Profile

Target Analyte: (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine CAS: 146504-07-6 Synonyms: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate Criticality: This molecule is a high-value chiral building block used extensively as a precursor for Jacobsen’s ligands, organocatalysts, and pharmaceutical intermediates (e.g., for Edoxaban or viral inhibitors).

The Analytical Challenge: The molecule possesses a weak chromophore (Boc carbonyl only) and a basic primary amine functionality. This creates two distinct challenges:

  • Detection Sensitivity: Low UV absorbance requires detection at low wavelengths (205–210 nm) or derivatization.

  • Peak Shape: The free amine can interact with residual silanols on the stationary phase, leading to peak tailing unless a basic modifier is used.

Method Comparison: Direct vs. Derivatization

To determine the enantiomeric excess (ee) effectively, two primary strategies exist. The choice depends on the required sensitivity and workflow constraints.

Option A: Direct Analysis (Recommended for QC)

Best for routine purity testing of bulk material where concentration is not limited.

ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Resolution (Rs) Typically > 3.0

Mechanism: The amylose-based stationary phase forms hydrogen bonds with the carbamate (Boc) and the free amine. The DEA modifier suppresses ionization of the primary amine, ensuring sharp peaks.

Option B: Derivatization Method (Recommended for Trace/Biological Samples)

Best for complex matrices or when high sensitivity (UV > 250 nm) is required.

ParameterSpecification
Derivatizing Agent Benzaldehyde or 9-Anthraldehyde (forms Schiff base)
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol
Ratio 95 : 5 (v/v)
Detection UV @ 254 nm (Benzaldehyde) or 365 nm (Anthraldehyde)

Mechanism: Converting the free amine to an imine (Schiff base) introduces a strong chromophore and removes the basicity, eliminating the need for DEA and allowing detection at interference-free wavelengths.

Detailed Experimental Protocols

Protocol 1: Direct Analysis on Chiralpak AD-H

This is the industry-standard "self-validating" method for raw material release.

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents. Equilibrate the Chiralpak AD-H column with the mobile phase (Hex/IPA/DEA 90:10:0.1) for 45 minutes.

  • Sample Prep: Dissolve 5 mg of CAS 146504-07-6 in 1 mL of Ethanol/Hexane (1:1) . Note: Avoid dissolving in pure IPA if the peak shape is distorted due to solvent mismatch.

  • Injection: Inject 5–10 µL.

  • Integration: Monitor at 210 nm. The (1R,2R) enantiomer typically elutes second on AD-H columns (verify with a racemic standard).

  • Calculation:

    
    
    
Protocol 2: Derivatization with Benzaldehyde

Use this if baseline noise at 210 nm is unacceptable.

  • Reaction: Mix 10 mg of sample with 1.1 equivalents of benzaldehyde in 1 mL methanol. Stir for 30 mins at room temperature (Schiff base formation is rapid).

  • Workup: Evaporate solvent or inject directly if the excess reagent separates well.

  • Analysis: Inject onto Chiralcel OD-H using Hexane/IPA (98:2). Detect at 254 nm.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision process and mechanism for selecting the correct method.

ChiralMethodology Start Start: CAS 146504-07-6 Sample CheckChromophore Check UV Sensitivity Requirement Start->CheckChromophore Decision Is High Sensitivity Required? CheckChromophore->Decision DirectMethod Direct Method (QC Standard) Column: Chiralpak AD-H MP: Hex/IPA/DEA (90:10:0.1) Det: UV 210 nm Decision->DirectMethod No (Bulk Purity) DerivMethod Derivatization Method (Trace) Reagent: Benzaldehyde Column: Chiralcel OD-H Det: UV 254 nm Decision->DerivMethod Yes (Trace/Bio) MechanismDirect Mechanism: H-Bonding + Steric Exclusion DEA suppresses amine tailing DirectMethod->MechanismDirect MechanismDeriv Mechanism: Pi-Pi Interaction (Imine) Enhanced UV Absorbance DerivMethod->MechanismDeriv Result Calculate Enantiomeric Excess (ee%) MechanismDirect->Result MechanismDeriv->Result

Caption: Decision tree for selecting the optimal chiral HPLC method based on sensitivity needs and sample matrix.

Comparative Data Summary

FeatureDirect Method (AD-H)Derivatization Method (OD-H)
Prep Time < 5 mins (Dissolve & Inject)30–60 mins (React & Evaporate)
Solvent Cost LowLow
Robustness High (Fewer steps = less error)Medium (Reaction completeness varies)
Limit of Detection ~0.1% impurity~0.01% impurity
Mobile Phase Additive Required (DEA) Not Required

Expert Insight: For routine batch release of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine, the Direct Method on Chiralpak AD-H is superior due to its simplicity. The use of DEA is non-negotiable; omitting it will result in broad, tailing peaks that make accurate integration of the minor enantiomer impossible.

References

  • Arran Chemical Company. (1R,2R)-trans-N-Boc-1,2-diaminocyclohexane Product Specification. (Confirms HPLC ee specification >99.0%).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard operating conditions for polysaccharide columns).

  • Sigma-Aldrich. Product Sheet for CAS 146504-07-6. (Lists optical rotation and purity standards).

  • ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines... (Discusses derivatization strategies for chiral amines).

Sources

Validation

A Comparative Guide to the ¹³C NMR Peak Assignments for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

For researchers and professionals in drug development, the unambiguous structural elucidation of chiral building blocks is a cornerstone of robust and reproducible synthetic chemistry. tert-Butyl (2R)-2-ethenylpyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of chiral building blocks is a cornerstone of robust and reproducible synthetic chemistry. tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate is a valuable chiral intermediate, and its precise characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and ensuring stereochemical integrity throughout a synthetic sequence. This guide provides a detailed analysis of the predicted ¹³C NMR spectral data for this compound, supported by a comparative study with structurally related molecules.

Comparative ¹³C NMR Data Analysis

The predicted ¹³C NMR chemical shifts for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate are presented below, alongside experimental data for key structural analogs. This comparative approach allows us to dissect the contributions of the N-Boc protecting group, the pyrrolidine ring, and the 2-ethenyl substituent to the overall spectrum. The analysis is grounded in established principles of ¹³C NMR spectroscopy, considering inductive effects, steric hindrance, and the influence of heteroatoms.[1][2]

Table 1: Comparative ¹³C NMR Chemical Shift Data (CDCl₃, δ in ppm)

Carbon AssignmentPredicted Chemical Shift (tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate)Experimental (N-Boc-3-pyrrolidinol)[3]Experimental (N-Boc-L-proline-OMe)[4][5]Experimental (N-Vinyl-2-pyrrolidone)[6][7]
Boc C=O ~154.7154.8154.6-
Boc C(CH₃)₃ ~79.579.380.4-
Boc C(CH₃)₃ ~28.528.728.5-
Pyrrolidine C2 ~59.055.3 (C-2)58.5 (C-2)-
Pyrrolidine C3 ~31.034.9 (C-4)29.7 (C-3)30.8
Pyrrolidine C4 ~23.068.3 (C-3)24.5 (C-4)17.5
Pyrrolidine C5 ~46.546.147.042.6
Ethenyl =CH- ~138.0--131.0
Ethenyl =CH₂ ~115.0--97.4

Note: The chemical shifts for N-Boc-3-pyrrolidinol are for a hydroxylated analog, which will influence the shifts of the ring carbons, particularly C3 and C4. The data for N-Boc-L-proline-OMe provides a closer comparison for the pyrrolidine ring system. N-Vinyl-2-pyrrolidone offers insight into the vinyl group attached to a lactam nitrogen, which is electronically similar to the carbamate nitrogen.

Rationale for Peak Assignments

The predicted chemical shifts for tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate are derived from the following expert analysis:

  • N-Boc Group: The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group is consistently observed around 154.7 ppm, a characteristic chemical shift for carbamates.[3][4] The quaternary carbon of the tert-butyl group is expected at approximately 79.5 ppm, and the three equivalent methyl carbons are predicted to resonate around 28.5 ppm.[3][4]

  • Pyrrolidine Ring:

    • C2: This carbon, being directly attached to the nitrogen and the ethenyl group, is expected to be the most downfield of the ring carbons (excluding the carbonyl), predicted around 59.0 ppm. Its chemical shift is influenced by the electronegativity of the nitrogen and the sp²-hybridized carbon of the vinyl group.

    • C5: The C5 carbon, adjacent to the nitrogen, is predicted to appear around 46.5 ppm, consistent with the experimental data for other N-Boc protected pyrrolidines.[3]

    • C3 and C4: These methylene carbons are the most shielded within the ring. C3 is expected around 31.0 ppm and C4 around 23.0 ppm. The presence of the bulky ethenyl group at C2 likely causes a slight shielding effect on C3 compared to an unsubstituted ring.

  • Ethenyl Group:

    • =CH-: The methine carbon of the vinyl group, directly attached to the pyrrolidine ring, is predicted to be the more deshielded of the two vinyl carbons, appearing around 138.0 ppm.

    • =CH₂: The terminal methylene carbon of the vinyl group is expected to be more shielded, with a predicted chemical shift of approximately 115.0 ppm.

Visualizing the Molecular Structure and Assignments

To aid in the visualization of the carbon environments, the following diagram illustrates the structure of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate with the proposed carbon numbering scheme.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Interpretation & Validation A Sample Preparation (Dissolution in CDCl3) B NMR Data Acquisition (13C Proton Decoupled) A->B C Fourier Transform & Phasing B->C D Chemical Shift Referencing (TMS or CDCl3) C->D E Peak Picking & Assignment D->E F Comparison with Predicted Shifts & Analogous Compounds E->F G Structural Confirmation F->G

Figure 2. Workflow for the acquisition and analysis of ¹³C NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. By leveraging experimental data from structurally similar compounds, we have established a reliable set of predicted chemical shifts and a clear rationale for their assignment. The detailed experimental protocol and workflow provide a robust framework for researchers to obtain and interpret their own high-quality NMR data, ultimately ensuring the structural integrity of this important chiral building block in their synthetic endeavors.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC - NIH. [Link]

  • tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]

  • N-vinyl-2-pyrrolidone. PubChem. [Link]

  • TERT.-BUTYL-3-ETHYL-4,5-DIMETHYLPYRROLE-2-CARBOXYLATE. AIST. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

Comparative

infrared spectroscopy (IR) data for vinyl group in Boc-pyrrolidine

Technical Comparison: IR Characterization of Vinyl-Functionalized Boc-Pyrrolidine Scaffolds Executive Summary Objective: To provide a definitive infrared spectroscopy (IR) characterization guide for distinguishing vinyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: IR Characterization of Vinyl-Functionalized Boc-Pyrrolidine Scaffolds

Executive Summary

Objective: To provide a definitive infrared spectroscopy (IR) characterization guide for distinguishing vinyl-functionalized Boc-pyrrolidine derivatives from their saturated counterparts and structural isomers.

The Challenge: The "vinyl group in Boc-pyrrolidine" is a misnomer for the standard saturated molecule (tert-butyl pyrrolidine-1-carboxylate). It typically refers to synthetic intermediates such as N-Boc-2-vinylpyrrolidine (terminal alkene) or N-Boc-3-pyrroline (internal alkene). Distinguishing these requires navigating the "masking effect" where the intense Boc carbamate carbonyl (


 cm⁻¹) obscures the weaker alkene stretches.

Key Insight: Do not rely solely on the C=C stretching region (


 cm⁻¹). The definitive diagnostic markers are the out-of-plane (oop) C-H bending vibrations  in the fingerprint region (

cm⁻¹).

Comparative Spectral Analysis

The following data compares the three most common "vinyl" scenarios encountered in pyrrolidine synthesis.

Table 1: Diagnostic Frequency Assignments
Functional GroupVibration ModeA: N-Boc-2-Vinylpyrrolidine (Terminal Alkene)B: N-Boc-3-Pyrroline (Internal Alkene)C: N-Boc-Pyrrolidine (Saturated Control)
Boc Carbonyl

(Stretch)
1690–1705 cm⁻¹ (Strong, Broad)1695–1710 cm⁻¹ (Strong)1690–1700 cm⁻¹ (Strong)
Alkene (C=C)

(Stretch)
1640–1645 cm⁻¹ (Medium/Weak)~1620–1625 cm⁻¹ (Very Weak*)ABSENT
Vinyl C-H

(Stretch)
3080–3090 cm⁻¹ (Weak)3050–3060 cm⁻¹ (Weak)ABSENT
Vinyl C-H (oop)

(Bend)
910 & 990 cm⁻¹ (Strong, Sharp)~690–700 cm⁻¹ (Broad/Obscured)ABSENT
Boc t-Butyl

(Rock/Bend)
1365 & 1390 cm⁻¹ (Doublet)1365 & 1390 cm⁻¹ (Doublet)1365 & 1390 cm⁻¹ (Doublet)

*Note: The C=C stretch in N-Boc-3-pyrroline is pseudo-symmetric, leading to a minimal change in dipole moment and consequently a very weak or invisible IR signal.

Technical Deep Dive: The "Masking Effect" & Solution

The Problem: Carbonyl Dominance

In Boc-protected amines, the carbamate carbonyl (C=O) has a massive dipole moment change, resulting in a dominant peak at ~1695 cm⁻¹.

  • Rotameric Broadening: The Boc group exists as cis/trans rotamers around the N-C(O) bond, often splitting or broadening this peak into the 1680–1710 cm⁻¹ range.

  • Interference: This broad shoulder frequently overlaps with the vinyl C=C stretch (~1640 cm⁻¹), making the presence of the vinyl group ambiguous if looking only at this region.

The Solution: The Fingerprint Region (900–1000 cm⁻¹)

The most reliable validation for a terminal vinyl group (as found in N-Boc-2-vinylpyrrolidine) is the presence of two sharp, medium-to-strong bands corresponding to the out-of-plane bending of the terminal hydrogens:

  • ~910 cm⁻¹: Methylene wagging.

  • ~990 cm⁻¹: C-H twisting.

Decision Rule: If you see the C=O at 1695 cm⁻¹ but lack the 910/990 cm⁻¹ doublet, you likely have the internal alkene (pyrroline) or the saturated product, regardless of ambiguous shoulders in the 1640 region.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: To acquire a high-resolution spectrum capable of resolving weak vinyl signals against the Boc background.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean ATR crystal with isopropanol. Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹).

    • Collect air background (32 scans). Rationale: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interference.

  • Sample Preparation (Neat Oil/Solid):

    • Apply 5–10 mg of the Boc-pyrrolidine derivative directly to the crystal center.

    • Critical: If the sample is an oil (common for these derivatives), ensure it covers the entire active crystal diameter.

    • Apply pressure using the anvil clamp to ensure intimate contact (monitor the "Energy" bar; aim for >50% throughput).

  • Data Acquisition:

    • Collect sample spectrum (64 scans).

    • Self-Validation Check: Verify the Boc tert-butyl doublet at 1365/1390 cm⁻¹. If these are weak/noisy, contact pressure is insufficient.

  • Post-Processing (Differentiation):

    • Apply Baseline Correction (Rubberband method) to flatten the slope.

    • Zoom into 1600–1750 cm⁻¹ . Look for a shoulder on the lower wavenumber side of the C=O peak.

    • Zoom into 900–1000 cm⁻¹ . Look for the "Vinyl Doublet" (910/990).

Visualization of Logic & Workflow

Diagram 1: Spectral Interpretation Logic

A decision tree to classify the Boc-pyrrolidine derivative based on IR signals.

SpectralLogic Start Analyze Spectrum (Focus: 900-1750 cm⁻¹) CheckCO Strong Peak @ ~1695 cm⁻¹? (Boc Carbonyl) Start->CheckCO CheckVinylOOP Sharp Doublet @ 910 & 990 cm⁻¹? CheckCO->CheckVinylOOP Yes ResultError Error: Boc Group Missing Check Synthesis CheckCO->ResultError No CheckCC Weak Peak @ ~1620 cm⁻¹? CheckVinylOOP->CheckCC No ResultVinyl Confirmed: N-Boc-2-Vinylpyrrolidine (Terminal Alkene) CheckVinylOOP->ResultVinyl Yes (Strong) ResultPyrroline Confirmed: N-Boc-3-Pyrroline (Internal Alkene) CheckCC->ResultPyrroline Yes (Weak) ResultSat Confirmed: N-Boc-Pyrrolidine (Saturated) CheckCC->ResultSat No (Flat)

Caption: Decision tree for identifying vinyl substitution patterns on Boc-pyrrolidine scaffolds.

Diagram 2: Experimental Workflow

The step-by-step process for validating the sample.

Workflow Prep 1. Prep Clean Crystal (IPA) Air Background Load 2. Load 5-10mg Sample Apply Pressure Prep->Load Scan 3. Scan 64 Scans 4 cm⁻¹ Res Load->Scan Validate 4. Validate Check 1365/1390 (t-Butyl Doublet) Scan->Validate Validate->Load Signal Weak (Retry) Analyze 5. Analyze Region 1: 1600-1750 Region 2: 900-1000 Validate->Analyze Signal OK

Caption: Standardized ATR-FTIR workflow for viscous oils and solid carbamates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Group Frequency Theory and Vinyl oop bending constants).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from [Link].

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. Spectrochimica Acta Part A. (Fundamental reference for pyrroline internal alkene frequencies).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

Executive Summary Immediate Directive: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (CAS: 340129-94-4) is a functionalized organic intermediate containing a reactive vinyl group and an acid-labile carbamate (Boc) m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Directive: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate (CAS: 340129-94-4) is a functionalized organic intermediate containing a reactive vinyl group and an acid-labile carbamate (Boc) moiety.

  • Disposal Method: High-temperature chemical incineration.

  • Waste Classification: Hazardous Organic Waste (Non-Halogenated).

  • Critical Hazard: Do not mix with strong acids in waste streams. Acidic contact triggers Boc-deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture waste containers.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is prerequisite to safe disposal. The presence of the vinyl handle and the Boc protecting group dictates the segregation logic.

ParameterDataOperational Implication
Chemical Name tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylateOfficial shipping/manifest name.
CAS Number 340129-94-4 Use for waste profiling/SDS verification.
Synonyms (R)-1-N-Boc-2-vinylpyrrolidine; N-Boc-2-ethenylpyrrolidineCommon labeling variations.
Molecular Formula C₁₁H₁₉NO₂Nitrogen-containing organic waste.
Physical State Liquid (Viscous oil) or Low-melting solidLikely requires liquid waste stream protocols.
Flash Point >100°C (Estimated based on analogs)Combustible. Class IIIB liquid.
Reactivity Acid-Sensitive: Boc group cleaves at pH < 4.Polymerizable: Vinyl group (low risk without initiator).Strict Segregation: Keep away from acidic waste streams.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles) required.

Scientist’s Note: While not acutely toxic (e.g., LD50 < 50 mg/kg), this compound is an irritant and a sensitizer . Treat all N-Boc protected nitrogen heterocycles as potentially bioactive until denatured by incineration.

Pre-Disposal Stabilization & Segregation

Before moving material to the central waste accumulation area, the generator must ensure chemical stability.

A. The "Acid-Check" Protocol (Critical)

The tert-butoxycarbonyl (Boc) group is designed to be removed by acids (e.g., TFA, HCl).

  • Risk: If this waste is poured into a container with acidic residues (e.g., from a previous workup), the Boc group will decompose:

    
    
    
  • Consequence: Rapid gas evolution can pressurize capped waste drums, leading to leaks or explosions.

  • Procedure: Verify the pH of the receiving waste container is neutral or basic (pH 7–10) before addition.

B. Vinyl Stabilization

While the steric bulk of the pyrrolidine ring reduces polymerization risk compared to simple vinyl ethers, long-term storage in waste drums can induce oligomerization if radical initiators are present.

  • Action: Do not mix with waste streams containing free-radical initiators (e.g., AIBN, benzoyl peroxide) or heavy metal oxidants.

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate.

DisposalWorkflow Start Waste Generation: tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Oil Solid Solid / Residue on Debris StateCheck->Solid Crystalline/Absorbed SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste Segregate: Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Segregate: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (e.g., EtOAc, Hexane) SolidType Contamination Type? Solid->SolidType PureSolid Pure Substance / Expired Reagent SolidType->PureSolid Debris Contaminated PPE / Wipes / Silica SolidType->Debris LabPack Lab Pack (Original Container) PureSolid->LabPack Preferred for >50g SolidWasteBin Solid Hazardous Waste Bin (Double Bagged) Debris->SolidWasteBin

Figure 1: Decision matrix for segregating N-Boc-vinylpyrrolidine waste streams based on physical state and solvent co-contaminants.

Detailed Protocols

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Container Selection: High-density polyethylene (HDPE) or glass carboy.

  • Compatibility Check: Ensure the container is labeled "Organic Waste" and is free of acidic waste.

  • Transfer: Pour liquid using a funnel to avoid spillage.

  • Labeling: Add "tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate" to the waste tag.

  • Closure: Cap tightly only if you are certain no ongoing reaction (gas evolution) is occurring. If unsure, use a vented cap for 24 hours.

Scenario B: Solid Waste (Silica Gel, Wipes, Syringes)

  • Containment: Place contaminated silica or wipes into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal).

  • Disposal: Place the sealed bag into the "Solid Hazardous Waste" drum.

Scenario C: Expired/Pure Chemical (>50g)

  • Do Not Pour: Do not empty pure chemical into the general solvent waste carboy.

  • Lab Packing: Keep the chemical in its original manufacturer bottle. Ensure the cap is tight.

  • Overpacking: Place the bottle in a secondary containment bag.

  • Manifest: Declare as a "Lab Pack" item for pickup. This allows the disposal facility to incinerate the specific bottle individually, reducing cross-contamination risks.

Emergency Procedures (Spill & Exposure)
IncidentImmediate ActionCleanup Material
Minor Spill (<100 mL) Evacuate immediate area. Don PPE (Goggles, Nitrile Gloves, Lab Coat).[3]Absorb with vermiculite, dry sand, or polypropylene pads. Do not use sawdust (flammability risk).
Major Spill (>100 mL) Alert HSE. Ventilate area.[1][4][5][6][7][8][9][10] Extinguish ignition sources.Use a commercial organic spill kit. Dyke the spill to prevent drain entry.
Skin Exposure Remove contaminated clothing immediately.[4][8]Wash skin with soap and water for 15 minutes.[5] Do not use solvents (ethanol/acetone) as they increase skin absorption.
Eye Exposure Flush with water for 15 minutes.[1][2][4][5][10]Seek medical attention immediately (Irritant).
Regulatory Compliance & Logistics
  • US EPA Waste Code: Not specifically listed (P or U list).

    • Default Classification:D001 (Ignitable) if in flammable solvent; otherwise, classify by characteristic (Toxic/Irritant) or as "Non-Regulated Chemical Waste" destined for incineration.

  • European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • Generally Not Regulated for transport unless in a flammable solution.

    • Recommendation: If shipping waste off-site, classify as UN 3082, Environmentally hazardous substance, liquid, n.o.s. if ecotoxicity data is unavailable, to ensure conservative handling.

References
  • PubChem. (2023). tert-Butyl 2-ethynylpyrrolidine-1-carboxylate Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings & Characteristics. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.